2-Amylanthraquinone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-pentylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZLYTVXQBTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065681 | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13936-21-5 | |
| Record name | 2-Pentyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amylanthraquinone via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amylanthraquinone, a key intermediate in various industrial applications, including the production of hydrogen peroxide. The focus of this document is the Friedel-Crafts reaction, a cornerstone of organic synthesis, to produce this compound from readily available starting materials. This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of different synthetic approaches.
Core Synthesis Strategy: A Two-Step Friedel-Crafts Approach
The synthesis of this compound via the Friedel-Crafts reaction is predominantly a two-step process. The initial step involves the Friedel-Crafts acylation of an amylbenzene isomer with phthalic anhydride in the presence of a Lewis acid catalyst. This reaction forms an intermediate, 2-(4-amylbenzoyl)benzoic acid. The subsequent step is an intramolecular cyclization of this intermediate, typically facilitated by a strong acid, to yield the final this compound product.
Quantitative Data Summary
The following table summarizes various experimental conditions and reported yields for the synthesis of this compound and its intermediate, providing a comparative overview for researchers to select the most suitable protocol for their specific needs.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 15-20 (addition), then 40 | 3 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |
| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 20 (addition), then 40 | 1-2 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |
| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 20 (addition), then 40 | 5 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |
| Pentylbenzene, Phthalic Anhydride | Bifunctional sulfonic acid-based HZSM-5 molecular sieve | Tetrahydrofuran | 30 | 8 | This compound | 72 | [2] |
| tert-Amylbenzene, Phthalic Anhydride | Hydrofluoric acid, Boron trifluoride | Dichloromethane | -60 to -20 | Not specified | This compound | >92% (tert-isomer) | [3] |
| 2-(4-neopentylbenzoyl)-benzoic acid | 100% Sulfuric acid | None | 60, then 85 | 4 | 2-Neopentylanthraquinone | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis of 2-(4-tert-amylbenzoyl)benzoic acid[1]
-
Reaction Setup: In a reaction vessel, dissolve 74g (0.5 mol) of phthalic anhydride in 250 ml of dichloromethane.
-
Catalyst Addition: Cool the solution to 15-20°C and slowly add 130g of aluminum chloride (AlCl₃).
-
Promoter Addition: Add 1 ml of 2-picoline to the mixture.
-
Reactant Addition: While maintaining the temperature at 20°C and under constant stirring, add 74g (0.5 mol) of tert-amylbenzene dropwise over a period of 3 hours.
-
Reaction Progression: After the addition is complete, the reaction temperature will spontaneously rise to 40°C. Continue stirring for an additional hour.
-
Work-up: The intermediate, 2-(4-tert-amylbenzoyl)benzoic acid, can then be extracted.
Protocol 2: One-Pot Synthesis of this compound[2]
-
Reaction Setup: To a reactor, add 50 mL of tetrahydrofuran and 0.5g of a bifunctional sulfonic acid-based HZSM-5 molecular sieve catalyst. Stir the mixture to ensure homogeneity.
-
Reactant Addition: Sequentially add 1.48g of phthalic anhydride and 1.48g of pentylbenzene to the reactor.
-
Reaction Conditions: Heat the mixture to 30°C and maintain it under reflux for 8 hours with continuous stirring.
-
Product Isolation: After cooling, filter the reaction mixture. The filtrate is subjected to distillation to recover the solvent and any unreacted starting materials.
-
Purification: The crude product is recrystallized from ethanol, filtered, and dried to obtain this compound.
Protocol 3: Cyclization of 2-(4-neopentylbenzoyl)-benzoic acid[4]
-
Reaction Setup: In a suitable reaction vessel, add 900g of 100% sulfuric acid and heat to 60°C.
-
Substrate Addition: Introduce 90g (0.3 mol) of 2-(4-neopentylbenzoyl)-benzoic acid into the sulfuric acid.
-
Reaction Conditions: Increase the temperature to 85°C and stir the mixture for 4 hours.
-
Product Precipitation: Pour the reaction mixture into a mixture of 1,500g of ice and water to precipitate the product.
-
Isolation and Purification: The precipitated 2-neopentylanthraquinone is then collected by filtration and purified as necessary.
Visualizing the Synthesis
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical mechanism.
Caption: A flowchart illustrating the two-step synthesis of this compound.
References
- 1. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. FR2572396A1 - PROCESS FOR THE PREPARATION OF AMYL-2-ANTHRAQUINONE FROM AMYL-BENZENE AND PHTHALIC ANHYDRIDE - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Solubility Profile of 2-Amylanthraquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-amylanthraquinone (2-AAQ) in various organic solvents. Understanding the solubility of this compound is critical for its application in industrial processes, particularly in the synthesis of hydrogen peroxide, as well as for its potential use in other chemical and pharmaceutical applications. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is a key factor in its industrial utility, with higher solubility often leading to more efficient processes. While comprehensive data across a wide range of common organic solvents is not extensively published, studies have focused on solvent systems relevant to the anthraquinone process for hydrogen peroxide production. The following tables summarize the available quantitative solubility data for this compound in various mixed organic solvents.
Table 1: Solubility of this compound in Trimethylbenzene (TMB) and Diisobutylcarbinol (DIBC) Mixtures
| Volume Ratio (TMB:DIBC) | Temperature (K) | Molar Fraction (x10³) |
| 1:0 | 303.15 | 39.8 |
| 313.15 | 49.2 | |
| 323.15 | 60.1 | |
| 333.15 | 72.8 | |
| 3:1 | 303.15 | 35.1 |
| 313.15 | 43.6 | |
| 323.15 | 53.5 | |
| 333.15 | 65.1 | |
| 3:2 | 303.15 | 32.9 |
| 313.15 | 40.9 | |
| 323.15 | 50.3 | |
| 333.15 | 61.4 | |
| 1:1 | 303.15 | 29.2 |
| 313.15 | 36.5 | |
| 323.15 | 45.1 | |
| 333.15 | 55.4 | |
| 2:3 | 303.15 | 25.4 |
| 313.15 | 31.9 | |
| 323.15 | 39.6 | |
| 333.15 | 48.9 | |
| 0:1 | 303.15 | 18.2 |
| 313.15 | 23.2 | |
| 323.15 | 29.1 | |
| 333.15 | 36.4 |
Table 2: Solubility of this compound in Other Mixed Solvent Systems
| Solvent System (Volume Ratio) | Temperature (K) | Molar Fraction (x10³) |
| TMB / Tetrabutylurea (3:1) | 303.15 | 41.2 |
| 313.15 | 51.5 | |
| 323.15 | 63.8 | |
| TMB / Methylcyclohexylacetate (3:1) | 303.15 | 38.7 |
| 313.15 | 48.1 | |
| 323.15 | 59.2 | |
| TMB / Trioctylphosphate (3:1) | 303.15 | 28.9 |
| 313.15 | 36.2 | |
| 323.15 | 44.9 |
A patent for the synthesis of this compound also notes its solubility can reach 200-300 g/L in a working fluid composed of diisobutyl carbinol (DIBC) and heavy aromatics, which is a significant increase compared to the 120-140 g/L solubility of 2-ethylanthraquinone in its typical working fluid.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method, a common and reliable technique.
1. Materials and Apparatus:
-
Solute: High-purity this compound (recrystallized and dried).
-
Solvent: Analytical grade organic solvent of interest.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer.
-
Thermostatic water bath with temperature control (±0.1 K).
-
Calibrated digital thermometer.
-
Analytical balance (±0.0001 g).
-
Syringes and filters (e.g., 0.45 µm PTFE).
-
Volumetric flasks and pipettes.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in the jacketed glass vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process.
-
Allow the mixture to equilibrate for a sufficient time (typically several hours) to ensure that the solution is saturated. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sampling and Analysis:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation of the solute.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected sample.
-
Dilute the sample with the same solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.
-
3. Repetition and Validation:
-
Repeat the experiment at least three times at each temperature to ensure the reproducibility of the results.
-
The experimental procedure should be validated by measuring the solubility of a known compound with well-documented solubility data in the same solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
The Catalytic Heart of Hydrogen Peroxide Production: An In-depth Technical Guide to the Mechanism of 2-Amylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of 2-amylanthraquinone (AAQ) in catalysis, with a primary focus on its application in the industrial synthesis of hydrogen peroxide (H₂O₂) via the Riedl-Pfleiderer (anthraquinone) process. This document delves into the core catalytic cycle, presents comparative quantitative data, details experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction: The Significance of this compound in the Anthraquinone Process
The anthraquinone process is the dominant method for the industrial production of hydrogen peroxide, a versatile and environmentally friendly oxidizing agent.[1] This cyclic process relies on the catalytic hydrogenation of an alkylanthraquinone to its corresponding hydroquinone, followed by its oxidation to regenerate the parent anthraquinone and produce hydrogen peroxide.[1] While 2-ethylanthraquinone (eAQ) has been a commonly used working compound, this compound (AAQ) presents a viable and, in some aspects, advantageous alternative.[2] Its higher solubility in the organic solvents used in the working solution can lead to increased productivity.[3] This guide will elucidate the fundamental catalytic mechanism of AAQ, providing a technical resource for researchers and professionals in the field.
The Catalytic Cycle: A Two-Step Symphony of Hydrogenation and Oxidation
The core of the anthraquinone process is a continuous loop involving two key chemical transformations: the hydrogenation of this compound and the subsequent oxidation of the resulting 2-amylanthrahydroquinone.
Step 1: Hydrogenation of this compound
The catalytic cycle begins with the reduction of this compound (AAQ) to 2-amylanthrahydroquinone (AAQH₂) using hydrogen gas. This reaction is typically carried out in a multiphase reactor, such as a slurry or trickle-bed reactor, in the presence of a palladium-based catalyst.[3][4]
Reaction:
This compound (AAQ) + H₂ --(Pd catalyst)--> 2-Amylanthrahydroquinone (AAQH₂)
The hydrogenation process is a critical step that directly impacts the overall efficiency of hydrogen peroxide production. The reaction kinetics and selectivity are influenced by various factors, including the nature of the catalyst, reaction temperature, pressure, and the composition of the working solution.[4]
Step 2: Oxidation of 2-Amylanthrahydroquinone
The second stage of the cycle involves the oxidation of the 2-amylanthrahydroquinone (AAQH₂) by bubbling air or oxygen through the working solution. This step, known as autoxidation, regenerates the this compound and produces hydrogen peroxide.[5]
Reaction:
2-Amylanthrahydroquinone (AAQH₂) + O₂ --> this compound (AAQ) + H₂O₂
The resulting hydrogen peroxide is then extracted from the organic working solution using water, and the regenerated this compound is recycled back to the hydrogenation stage to continue the catalytic cycle.
Quantitative Data and Performance Comparison
The performance of this compound in the anthraquinone process is often compared to that of 2-ethylanthraquinone. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Hydrogenation Rates and H₂O₂ Yields for 2-tert-Amylanthraquinone (taAQ) and 2-Ethylanthraquinone (eAQ) [3][6]
| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) |
| Hydrogenation Rate | Significantly slower (about half of eAQ) | Faster |
| Maximum H₂O₂ Yield | Higher (up to 98.0%) | Lower (around 92%) |
| Amount of Degradation Products | Smaller | Larger |
Table 2: Optimized Reaction Parameters for this compound Hydrogenation in a Micro-packed-bed Reactor [7]
| Parameter | Optimized Value |
| Temperature | 50 °C |
| Pressure | 300 kPa |
| Solvent Composition (TMB/TOP) | 3:1 |
| Apparent Residence Time | 9 s |
| Effective Anthraquinone Retention (after 10 cycles) | 99.1% |
| Hydrogenation Efficiency | 10.13 g L⁻¹ |
| Space-Time Yield | 336.8 gH₂O₂ gPd⁻¹ h⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the catalytic use of this compound.
Catalyst Preparation: Palladium on Alumina (Pd/Al₂O₃)
A common catalyst for the hydrogenation of this compound is palladium supported on alumina. The following is a representative protocol for its preparation via the incipient wetness impregnation method.[3]
Materials:
-
γ-Alumina (γ-Al₂O₃) powder
-
Palladium chloride (PdCl₂) solution of known concentration
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Dry the γ-Al₂O₃ powder in an oven at 120°C for 4 hours to remove any adsorbed water.
-
Calculate the required volume of the PdCl₂ solution to achieve the desired palladium loading (e.g., 1 wt%).
-
Slowly add the calculated volume of the PdCl₂ solution to the dried γ-Al₂O₃ powder drop by drop while continuously mixing to ensure uniform distribution.
-
Age the impregnated powder at room temperature for 24 hours in a covered container.
-
Dry the aged catalyst in an oven at 120°C for 12 hours.
-
Calcine the dried catalyst in a furnace at a specified temperature (e.g., 500°C) for a set duration (e.g., 4 hours) in a controlled atmosphere (e.g., air).
-
Allow the catalyst to cool down to room temperature before use.
Hydrogenation of this compound in a Slurry Reactor
This protocol describes a typical laboratory-scale hydrogenation experiment in a semi-batch slurry reactor.[3]
Materials and Equipment:
-
This compound (AAQ)
-
Working solution (e.g., a mixture of aromatic and polar solvents)
-
Pd/Al₂O₃ catalyst
-
Semi-batch slurry reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls
-
Hydrogen gas cylinder with a pressure regulator
Procedure:
-
Charge the slurry reactor with the working solution containing a known concentration of this compound.
-
Add the desired amount of the Pd/Al₂O₃ catalyst to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air.
-
Heat the reactor contents to the desired reaction temperature (e.g., 60°C) under constant stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3 MPa).
-
Maintain the temperature and pressure throughout the reaction, continuously supplying hydrogen to compensate for consumption.
-
Periodically withdraw samples from the reactor through the sampling port to monitor the progress of the reaction.
-
Analyze the samples to determine the concentration of AAQ and the formation of 2-amylanthrahydroquinone (AAQH₂).
Analysis of Hydrogen Peroxide Yield
After the oxidation step, the concentration of the produced hydrogen peroxide is determined, typically by titration.
Materials:
-
Hydrogenated working solution after oxidation
-
Deionized water
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Sulfuric acid (H₂SO₄)
-
Burette, pipette, and conical flask
Procedure:
-
Take a known volume of the oxidized working solution.
-
Extract the hydrogen peroxide from the organic solution into a known volume of deionized water. This may require multiple extractions to ensure complete transfer.
-
Take a known aliquot of the aqueous extract containing the hydrogen peroxide.
-
Acidify the aliquot with a dilute solution of sulfuric acid.
-
Titrate the acidified solution with a standardized potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of the KMnO₄ solution used.
-
Calculate the concentration of hydrogen peroxide in the original working solution based on the stoichiometry of the reaction between H₂O₂ and KMnO₄.
Visualizing the Mechanism and Workflows
Diagrams created using the DOT language provide a clear visual representation of the catalytic cycle and experimental procedures.
Caption: The catalytic cycle of this compound for hydrogen peroxide production.
Caption: A typical experimental workflow for H₂O₂ production using this compound.
Side Reactions and Catalyst Deactivation
While the main catalytic cycle is highly efficient, side reactions can occur, leading to the formation of byproducts and a decrease in the overall yield. The primary side reactions involve the hydrogenation of the aromatic rings of the anthraquinone molecule, leading to the formation of tetrahydro- and octahydro-anthraquinones.[4] Some of these hydrogenated species are not easily oxidized back to the active anthraquinone form, resulting in a loss of the working compound.
Catalyst deactivation is another critical aspect to consider. The palladium catalyst can lose its activity over time due to several factors, including:
-
Poisoning: Impurities in the hydrogen feed or the working solution can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.
-
Sintering: At high temperatures, the small palladium nanoparticles on the support can agglomerate into larger particles, reducing the active surface area of the catalyst.
-
Leaching: Palladium may slowly dissolve into the working solution, leading to a gradual loss of the active metal.
Understanding and mitigating these side reactions and deactivation mechanisms are crucial for maintaining the long-term efficiency and economic viability of the anthraquinone process.
Conclusion
This compound serves as a vital component in the catalytic production of hydrogen peroxide. Its mechanism of action, centered around a cyclic process of hydrogenation and oxidation, is a cornerstone of industrial chemistry. This technical guide has provided an in-depth overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams. For researchers and professionals in chemical synthesis and drug development, a thorough understanding of this catalytic system is essential for process optimization, catalyst development, and the advancement of sustainable chemical manufacturing.
References
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. academic.hep.com.cn [academic.hep.com.cn]
- 7. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Greener synthesis routes for 2-Amylanthraquinone
An In-depth Technical Guide to Greener Synthesis Routes for 2-Amylanthraquinone
Introduction
This compound (2-AAQ) is a critical organic intermediate, primarily utilized as a working carrier in the anthraquinone process for the industrial production of hydrogen peroxide (H₂O₂).[1] Hydrogen peroxide is considered an environmentally friendly oxidizing agent as its decomposition products are simply water and oxygen.[2] The efficiency and sustainability of the entire H₂O₂ production cycle are therefore intrinsically linked to the synthesis of the anthraquinone derivative itself.
Traditionally, 2-AAQ is produced via a Friedel-Crafts acylation reaction, a process often reliant on stoichiometric amounts of aluminum chloride (AlCl₃) as a catalyst and large quantities of corrosive acids like concentrated sulfuric acid or oleum for the final cyclization step.[3][4] These conventional methods suffer from significant drawbacks, including the formation of substantial waste streams, difficulties in catalyst recovery and reuse, and harsh reaction conditions, making them less aligned with the principles of green chemistry.[3] Consequently, the development of cleaner, more sustainable synthesis routes for this compound is an area of active research, aiming to reduce environmental impact and improve process efficiency.
This guide provides a technical overview of established and emerging greener synthesis routes for this compound, presenting comparative data, detailed experimental protocols, and pathway visualizations for researchers and chemical process developers.
Synthesis Pathways: From Traditional to Greener Alternatives
The core of this compound synthesis involves the reaction of an amylbenzene derivative with a phthalic anhydride source, followed by an intramolecular cyclization. Greener approaches focus on replacing hazardous reagents, utilizing recyclable catalysts, and simplifying process steps.
Traditional Friedel-Crafts Acylation Route
The conventional method involves a two-step process. First, tert-amylbenzene undergoes a Friedel-Crafts acylation with phthalic anhydride using a Lewis acid catalyst, typically AlCl₃, to form the intermediate 2-(4-tert-amylbenzoyl) benzoic acid (ABB acid). In the second step, this intermediate is cyclized using a strong dehydrating agent such as concentrated sulfuric acid or oleum to yield this compound.[5] While effective, this route generates significant acidic waste and catalyst-related sludge, posing environmental and disposal challenges.[3]
Caption: Traditional Friedel-Crafts synthesis route for this compound.
Greener Route 1: Heterogeneous Solid Acid Catalysis
A significant advancement towards a greener synthesis is the replacement of corrosive, homogeneous Lewis and Brønsted acids with recyclable solid acid catalysts. Zeolites and functionalized molecular sieves have shown promise in catalyzing the acylation reaction under milder conditions. This approach simplifies catalyst separation and minimizes corrosive waste streams.
One documented method utilizes a bifunctional sulfonic acid-based HZSM-5 molecular sieve as a solid acid catalyst for the direct reaction between pentylbenzene and phthalic anhydride.[6] This heterogeneous catalysis allows for easier product purification and catalyst recycling, which are key tenets of green chemistry.
Caption: Greener synthesis of this compound using a solid acid catalyst.
Greener Route 2: Two-Step Alkylation and Oxidation
An alternative green strategy redesigns the synthesis from different starting materials to avoid the issues associated with Friedel-Crafts chemistry altogether. A patented two-step method starts with anthracene and isopentene.[3]
-
Alkylation: Anthracene is alkylated with isopentene using a solid catalyst, such as an Mg-MWW molecular sieve, to produce 2-amylanthracene.
-
Oxidation: The resulting 2-amylanthracene is then oxidized to this compound. This step can utilize various oxidizing agents, with oxygen or air being the most cost-effective and environmentally benign option, often in the presence of an oxidation catalyst.[3]
This route improves atom economy and utilizes lower-cost raw materials, and the use of heterogeneous catalysts allows for their regeneration and reuse.[3]
Caption: Two-step greener synthesis via alkylation of anthracene and subsequent oxidation.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Traditional Friedel-Crafts[7] | Solid Acid Catalysis[6] | Two-Step Alkylation/Oxidation[3] |
| Primary Reactants | tert-Amylbenzene, Phthalic Anhydride | Pentylbenzene, Phthalic Anhydride | Anthracene, Isopentene |
| Catalyst | AlCl₃, H₂SO₄ | Sulfonic acid-based HZSM-5 | Alkylation: Mg-MWW; Oxidation: MnO₂/MgO/γ-Al₂O₃ |
| Solvent | Methylene Dichloride | Tetrahydrofuran | Not specified |
| Temperature (°C) | < 5 °C (Acylation), 80 °C (Cyclization) | 30 °C | 50-200 °C (Oxidation) |
| Reaction Time | 5h (Acylation), 6h (Cyclization) | 8 h | 1.5 - 2 h (Oxidation) |
| Overall Yield (%) | ~89.5% | 72% | 22-28% (Oxidation Step) |
| Key "Green" Advantage | Improved work-up vs. older methods | Recyclable solid acid catalyst, avoids corrosive liquids | High atom economy, avoids phthalic anhydride, uses O₂ as oxidant |
Experimental Protocols
This section provides detailed methodologies for the greener synthesis routes discussed.
Protocol 1: Synthesis using HZSM-5 Solid Acid Catalyst
This protocol is based on the method described by Zhang et al.[6]
-
Apparatus: A standard laboratory reactor equipped with a stirrer and a reflux condenser.
-
Reagents:
-
Phthalic anhydride: 1.48 g
-
Pentylbenzene: 1.48 g
-
Bifunctional sulfonic acid-based HZSM-5 catalyst: 0.5 g
-
Tetrahydrofuran (THF): 50 mL
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Add 50 mL of tetrahydrofuran and 0.5 g of the HZSM-5 catalyst to the reactor. Stir to create a uniform suspension.
-
Sequentially add 1.48 g of phthalic anhydride and 1.48 g of pentylbenzene to the reactor.
-
Heat the mixture to reflux (approximately 30 °C) with continuous stirring and maintain for 8 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Recover the filtrate, which contains the product, by distilling off the THF solvent and any unreacted starting materials.
-
Recrystallize the crude solid product from ethanol.
-
Filter the purified crystals and dry to obtain the final product, this compound.
-
Reported Yield: 2.00 g (72%).[6]
-
Protocol 2: Improved Friedel-Crafts Synthesis
This protocol is adapted from a patented method designed to reduce side reactions and improve yield.[7]
-
Step 1: Synthesis of 2-(4-neopentylbenzoyl) benzoic acid
-
Reagents:
-
Phthalic anhydride
-
tert-Amylbenzene
-
Methylene dichloride (solvent)
-
Catalyst (e.g., AlCl₃)
-
Acid binding agent (e.g., 2-picoline or triethylamine)
-
Sodium hydroxide solution (for washing)
-
Anhydrous sulfuric acid (precipitating agent)
-
-
Procedure:
-
Dissolve phthalic anhydride in methylene dichloride in a reactor.
-
Under the action of the catalyst, add tert-amylbenzene. Introduce an acid-binding agent to suppress isomerization side reactions.
-
After the reaction is complete, wash the organic phase with a sodium hydroxide solution until neutral.
-
Separate the organic phase and add it to an ice-water mixture (0-10 °C).
-
Slowly add anhydrous sulfuric acid to precipitate the intermediate product.
-
Filter and dry the precipitate to obtain 2-(4-neopentylbenzoyl) benzoic acid.
-
Reported Intermediate Yield: 94.2% - 95.2%.[7]
-
-
-
Step 2: Cyclization to this compound
-
Reagents:
-
2-(4-neopentylbenzoyl) benzoic acid (from Step 1)
-
Catalyst (e.g., concentrated sulfuric acid)
-
-
Procedure:
-
Carry out the cyclization reaction of the intermediate under the action of the catalyst. Control the temperature and catalyst amount to maximize yield.
-
After the reaction, quench the mixture in an ice-water bath to precipitate the crude product.
-
Filter the crude this compound.
-
Wash the crude product with a dilute sodium hydroxide solution, followed by pure water until the washings are neutral.
-
Dry the product under decompression. Further purification can be achieved by vacuum evaporation.
-
Reported Final Yield: 89.0% - 89.5%.[7]
-
-
Conclusion
The development of greener synthesis routes for this compound represents a significant step towards enhancing the sustainability of chemical manufacturing. The use of heterogeneous solid acid catalysts, such as modified zeolites, successfully mitigates the challenges associated with corrosive and non-recyclable liquid acids, offering a path to cleaner production with simplified work-up procedures.[6] Furthermore, innovative two-step routes starting from alternative feedstocks like anthracene demonstrate the potential for fundamentally redesigning synthesis pathways to improve atom economy and utilize more benign reagents like molecular oxygen.[3] While traditional methods may still offer high yields, the environmental benefits and operational advantages of these greener alternatives provide a compelling case for their continued development and industrial adoption, aligning the production of this key intermediate with the broader goals of sustainable chemistry.
References
- 1. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 4. CN101602660A - A kind of production technique of 2-amyl anthraquinone - Google Patents [patents.google.com]
- 5. CN1321630A - Technological formulation of 2-amyl anthraquinone - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]
The Genesis of an Industrial Oxidizer: A Technical History of the Anthraquinone Process
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anthraquinone process, also known as the Riedl-Pfleiderer process, stands as a cornerstone of modern industrial chemistry, being the almost exclusive method for the production of hydrogen peroxide (H₂O₂).[1][2] Developed in the 1930s and 1940s by the German chemical conglomerate IG Farben (now BASF), this elegant catalytic cycle revolutionized the manufacturing of this vital oxidizing agent, paving the way for its large-scale use in a vast array of applications, from pulp and paper bleaching to sophisticated chemical syntheses and environmental remediation.[1][3] This technical guide delves into the discovery and history of the anthraquinone process, providing a detailed examination of its core chemical principles, the evolution of its industrial implementation, and the technical challenges that were overcome in its development.
A Historical Perspective: From Laboratory Curiosity to Industrial Workhorse
Prior to the advent of the anthraquinone process, the industrial production of hydrogen peroxide was primarily reliant on electrochemical methods, which were often inefficient and limited in scale.[1] The conceptual breakthrough for a chemical-based catalytic cycle came from the work of German chemists Georg Pfleiderer and Hans-Joachim Riedl at IG Farben in Ludwigshafen between 1935 and 1945.[3] Their research culminated in a process that utilized an organic carrier, an alkylated anthraquinone, to facilitate the reaction between hydrogen and oxygen to produce hydrogen peroxide.[2]
The process was first commercialized on a significant scale by BASF, with a plant in Ludwigshafen achieving a monthly output of 30 metric tons of 100% hydrogen peroxide by 1945.[4] Following World War II, the technology was disseminated and further refined, with the first plant in the United States being established by DuPont in Memphis, Tennessee, in 1953.[5] The global production of hydrogen peroxide has since grown exponentially, from 35,000 tonnes in 1950 to over 2.2 million tonnes in 2006, a testament to the robustness and efficiency of the anthraquinone process.[1]
The Core of the Process: A Catalytic Cycle
The anthraquinone process is a continuous cyclic operation that can be broken down into three primary stages: hydrogenation, oxidation, and extraction. The net reaction is the deceptively simple combination of hydrogen and oxygen to form hydrogen peroxide: H₂ + O₂ → H₂O₂.[2] The ingenuity of the process lies in the use of a "working solution" containing an alkylated anthraquinone, which acts as a catalyst carrier.[3]
The Working Solution: A Carefully Balanced Mixture
The composition of the working solution is critical to the efficiency of the process. It typically consists of:
-
An Alkylated Anthraquinone: 2-ethylanthraquinone (EAQ) is the most commonly used derivative, often in combination with its hydrogenated form, 2-ethyl-5,6,7,8-tetrahydroanthraquinone (THEAQ).[4] Other alkylated anthraquinones, such as 2-tert-butylanthraquinone, have also been employed.[2]
-
A Mixed Solvent System: A blend of a non-polar solvent (to dissolve the anthraquinone form) and a polar solvent (to dissolve the anthrahydroquinone form) is used.[6] Early formulations utilized benzene and secondary alcohols, while modern processes often employ a mixture of aromatic hydrocarbons and long-chain alcohols or esters.[3][7]
The Three Stages of the Anthraquinone Process
-
Hydrogenation: The working solution is brought into contact with hydrogen gas in the presence of a palladium catalyst, typically supported on a solid substrate like alumina.[7] In this step, the alkylanthraquinone is reduced to its corresponding alkylanthrahydroquinone.
-
Oxidation: The hydrogenated working solution is then oxidized by bubbling compressed air through it.[3] This autoxidation step regenerates the original alkylanthraquinone and produces hydrogen peroxide.
-
Extraction: The hydrogen peroxide, which is immiscible with the organic working solution, is then extracted with deionized water, typically in a counter-current extraction column.[3] The resulting aqueous solution of hydrogen peroxide can then be purified and concentrated.
Experimental Protocols: Insights from Early Patents
The foundational work on the anthraquinone process is detailed in patents filed by Riedl and Pfleiderer. While not exhaustive experimental procedures, they provide valuable insights into the early laboratory-scale development of the process.
Example from U.S. Patent 2,369,912 (1945): [8]
-
Working Solution Preparation: A solution of 2-ethylanthraquinone (concentration not specified) was prepared in a mixture of 6 parts by volume of benzene and 4 parts by volume of methylcyclohexanol.
-
Hydrogenation: The working solution was treated with hydrogen in the presence of a nickel catalyst until approximately half of the quinone was reduced to the hydroquinone or quinhydrone form.
-
Oxidation: The quinone was then reformed by the action of oxygen.
-
Extraction: 98-99% of the hydrogen peroxide formed was washed out with water in a counter-current extraction.
-
Recycling: The remaining working solution was then recycled for another round of reduction.
Quantitative Data from Early Industrial Operations
The following tables summarize some of the key quantitative data from the early industrial implementation of the anthraquinone process.
| Parameter | Value | Source |
| Early Production (Ludwigshafen, 1945) | ||
| Monthly Output (100% H₂O₂) | 30 metric tons | [4] |
| General Process Parameters | ||
| Initial H₂O₂ Concentration (Post-Extraction) | 35-50% | [3] |
| Hydrogenation Conditions | ||
| Catalyst | Palladium on a solid support | [7] |
| Oxidation Conditions | ||
| Oxidizing Agent | Compressed Air | [3] |
Technical Challenges and Innovations
The development and optimization of the anthraquinone process were not without challenges. Key areas of research and innovation have included:
-
Catalyst Deactivation: The palladium catalyst is susceptible to poisoning and deactivation over time.[4] Research has focused on developing more robust catalysts and effective regeneration techniques.
-
Side Reactions and Byproduct Formation: Unwanted side reactions can lead to the degradation of the anthraquinone carrier, reducing the efficiency of the process.[9] The formation of epoxides and other degradation products necessitates a purification step for the working solution.[9]
-
Solvent Loss and Recovery: The organic solvents used in the working solution can be lost through volatilization and dissolution in the aqueous phase. Efficient solvent recovery systems are crucial for the economic viability of the process.
Visualizing the Process: Diagrams and Workflows
To better understand the intricacies of the anthraquinone process, the following diagrams, generated using the DOT language, illustrate the core catalytic cycle, the overall industrial workflow, and the key side reactions.
Caption: The core catalytic cycle of the anthraquinone process.
Caption: Overall workflow of an industrial anthraquinone process plant.
Caption: Key side reactions and regeneration pathways in the process.
Conclusion
The discovery and development of the anthraquinone process represent a landmark achievement in industrial chemistry. Through the innovative application of a catalytic cycle, Riedl and Pfleiderer created a process that has remained the dominant method for hydrogen peroxide production for over eight decades. Continuous refinement of the catalyst, working solution, and reactor design has further enhanced the efficiency and sustainability of this vital industrial process. For researchers and professionals in drug development and other scientific fields, an understanding of the history and technical underpinnings of the anthraquinone process provides valuable insights into the principles of industrial catalysis and chemical process development.
References
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 3. How H₂O₂ is produced: The Anthraquinone Process [hslg-tech.com]
- 4. Log in [portfolio-pplus.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]
- 7. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2369912A - Process for preparing hydrogen peroxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Chemical stability of 2-Amylanthraquinone under reaction conditions
An In-depth Technical Guide on the Chemical Stability of 2-Amylanthraquinone Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of this compound (2-AQ), a critical component in various industrial processes, most notably in the production of hydrogen peroxide via the anthraquinone process. Understanding the stability of 2-AQ under different reaction conditions is paramount for process optimization, ensuring product purity, and minimizing economic losses. This document details the known degradation pathways, presents available quantitative data, and provides standardized experimental protocols for stability assessment.
Chemical Stability of this compound
This compound is generally considered to be a highly stable compound, a key attribute for its use as a catalyst in the cyclical anthraquinone process for hydrogen peroxide production.[1] The process involves the hydrogenation of 2-AQ to 2-amylanthrahydroquinone, followed by its oxidation to regenerate 2-AQ and produce hydrogen peroxide.[1] Despite its overall stability, some degradation of the working solution does occur under the reaction conditions, which typically involve elevated temperatures, pressures, and the presence of a catalyst.
Comparative Stability: this compound vs. 2-Ethylanthraquinone
This compound is often used in conjunction with or as an alternative to 2-ethylanthraquinone (2-EAQ). Studies have shown that the choice of the alkylanthraquinone can impact the efficiency and stability of the hydrogen peroxide production process. Notably, 2-tert-amylanthraquinone, an isomer of 2-AQ, has been found to exhibit a slower hydrogenation rate compared to 2-EAQ but compensates with a higher maximum yield of hydrogen peroxide and the formation of fewer degradation products under identical conditions.[2]
Table 1: Comparative Performance of 2-tert-Amylanthraquinone (taAQ) and 2-Ethylanthraquinone (eAQ) [2]
| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) | Reaction Conditions |
| Hydrogenation Rate | Slower (approximately half of eAQ) | Faster | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |
| Maximum H2O2 Yield | Higher | Lower | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |
| Degradation Products | Smaller amount | Higher amount | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |
Degradation Pathways
While specific quantitative data on the degradation of this compound is limited in publicly available literature, the degradation pathways for the closely related 2-ethylanthraquinone are well-documented and provide a strong indication of the types of side reactions 2-AQ may undergo. The primary degradation routes involve deep hydrogenation of the aromatic rings and hydrogenolysis of the carbonyl groups.[3]
Potential degradation products of this compound, inferred from studies on alkylanthraquinones, include:
-
2-Amylanthrone: Formed via hydrogenolysis of the carbonyl group.
-
2-Amyl-5,6,7,8-tetrahydroanthraquinone: A product of the hydrogenation of one of the aromatic rings. This is often considered an "active" species as it can still participate in the hydrogen peroxide cycle, though its efficiency may differ from the parent 2-AQ.
-
Further hydrogenated species: Over-hydrogenation can lead to the formation of octahydro-amylanthraquinone and other more saturated derivatives, which are generally inactive in the hydrogen peroxide process.
-
Epoxides and other oxidation products: Minor side reactions during the oxidation stage can lead to the formation of various oxygenated by-products.
The formation of these by-products leads to a gradual loss of active working solution components, reducing the overall efficiency of the hydrogen peroxide production process.
Experimental Protocols for Stability Assessment
A standardized protocol is essential for evaluating the chemical stability of this compound under specific reaction conditions. The following is a general experimental methodology that can be adapted for this purpose.
Objective
To determine the rate and extent of degradation of this compound under simulated reaction conditions and to identify and quantify the major degradation products.
Materials and Equipment
-
Reactants: this compound (high purity), solvent system (e.g., a mixture of a non-polar aromatic solvent and a polar alcohol), hydrogen gas (high purity), and compressed air or oxygen.
-
Catalyst: Palladium on a support (e.g., 0.3-5% Pd on Al2O3 or activated carbon).
-
Reactor: A high-pressure batch or semi-batch reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and sampling capabilities.
-
Analytical Instruments:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for the identification and quantification of 2-AQ and its degradation products.[4]
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) as an alternative for quantification.
-
Apparatus for titration (e.g., burette, flasks) to determine the concentration of hydrogen peroxide produced (e.g., using potassium permanganate).
-
Experimental Procedure
-
Preparation of the Working Solution: Prepare a solution of this compound in the chosen solvent system at a known concentration.
-
Reactor Setup: Charge the reactor with the working solution and the catalyst. Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any air.
-
Hydrogenation:
-
Heat the reactor to the desired temperature (e.g., 50-70 °C).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).
-
Start the stirrer at a constant speed to ensure good mixing.
-
Monitor the hydrogen uptake over time.
-
Take samples at regular intervals to analyze the composition of the working solution.
-
-
Oxidation:
-
After a set period of hydrogenation or when the desired conversion is reached, stop the hydrogen supply and depressurize the reactor.
-
Introduce a stream of air or oxygen into the reactor at a controlled flow rate.
-
Continue stirring and maintain the temperature.
-
Take samples periodically to measure the concentration of hydrogen peroxide formed and to analyze the composition of the regenerated working solution.
-
-
Sample Analysis:
-
For each sample, separate the catalyst from the liquid phase (e.g., by filtration).
-
Analyze the liquid sample using GC-MS or HPLC to determine the concentrations of this compound and any degradation products.
-
Determine the concentration of hydrogen peroxide formed by titration.
-
Data Analysis
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Identify the degradation products from the mass spectra obtained from GC-MS analysis.
-
Quantify the major degradation products and express their formation as a percentage of the initial 2-AQ concentration.
-
Calculate the yield and selectivity of hydrogen peroxide production.
Data Presentation
The following table summarizes the key quantitative findings from the literature regarding the performance and stability of this compound in a specific advanced reactor system.
Table 2: Performance of this compound in a Micro-Packed-Bed Reactor [5]
| Parameter | Value | Reaction Conditions |
| Hydrogenation Efficiency | 10.13 g L⁻¹ | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |
| Effective Anthraquinone Retention (after 10 cycles) | 99.1% | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |
| Apparent Residence Time | 9 seconds | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |
Mandatory Visualizations
The Anthraquinone Process
Caption: The cyclical anthraquinone process for hydrogen peroxide production.
Potential Degradation Pathways of this compound
References
- 1. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 5. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 2-Amylanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-amylanthraquinone, a key molecule in various industrial applications. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Data of 2-tert-Butylanthraquinone (Structural Analog)
As a close structural analog, the NMR data for 2-tert-butylanthraquinone provides a strong reference for the expected chemical shifts of this compound. The primary difference would be in the signals corresponding to the alkyl side chain.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.50 - 8.30 (m, 7H, Ar-H) | 182.5 (C=O) |
| 1.35 (s, 9H, -C(CH₃)₃) | 182.3 (C=O) |
| 148.5 (Ar-C) | |
| 134.2 (Ar-CH) | |
| 133.8 (Ar-C) | |
| 133.5 (Ar-CH) | |
| 133.0 (Ar-C) | |
| 127.2 (Ar-CH) | |
| 126.8 (Ar-CH) | |
| 35.2 (-C(CH₃)₃) | |
| 31.0 (-C(CH₃)₃) |
Source: PubChem CID 66532 for 2-tert-Butylanthraquinone.[1] Note that the data presented is for a structural analog and slight variations are expected for this compound.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretching | 3100 - 3000 | Aromatic Ring |
| Aliphatic C-H Stretching | 3000 - 2800 | Amyl Group |
| Carbonyl (C=O) Stretching | 1680 - 1650 | Anthraquinone Core |
| Aromatic C=C Stretching | 1620 - 1580 | Aromatic Ring |
| Aliphatic C-H Bending | 1470 - 1350 | Amyl Group |
Table 3: Mass Spectrometry (MS) Data of 2-Methylanthraquinone (Structural Analog)
The mass spectrum of 2-methylanthraquinone offers insight into the fragmentation pattern expected for this compound, with the primary difference being the mass of the alkyl substituent.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 222 | 100 | [M]⁺ (Molecular Ion) |
| 194 | ~50 | [M - CO]⁺ |
| 165 | ~40 | [M - CO - CHO]⁺ |
| 139 | ~20 | [C₁₁H₇]⁺ |
Source: NIST Mass Spectrometry Data Center for 2-Methylanthraquinone.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the NMR analysis of anthraquinone derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III operating at a ¹H resonance frequency of 300 MHz and a ¹³C resonance frequency of 75 MHz.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to a suitable range (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for the IR analysis of solid samples like this compound.
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Thermo Nicolet IR 300.[3]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3]
-
Co-add a sufficient number of scans (e.g., 32-128) to obtain a high-quality spectrum.[3]
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common and effective technique for the mass spectrometric analysis of polycyclic aromatic ketones.
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization source, such as a GC-MS/MS system.[4]
-
Ionization:
-
Use a standard electron energy of 70 eV for ionization.[4] This energy level promotes fragmentation and yields a characteristic mass spectrum.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for aromatic ketones include the loss of CO and cleavage of the alkyl side chain.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a logical relationship for compound characterization.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
Methodological & Application
Application Notes and Protocols for 2-Amylanthraquinone Hydrogenation Using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrogenation of 2-amylanthraquinone (2-AAQ) using palladium-based catalysts. This reaction is a critical step in the industrial production of hydrogen peroxide (H₂O₂) via the anthraquinone process. The information presented here is compiled from recent research and is intended to guide the user in setting up and performing this catalytic reaction, as well as in understanding the key parameters that influence its efficiency and selectivity.
Introduction
The catalytic hydrogenation of this compound is a cornerstone of the anthraquinone process for hydrogen peroxide production. In this process, 2-AAQ is hydrogenated to 2-amylanthrahydroquinone (2-AAHQ), which is then oxidized with air to regenerate the 2-AAQ and produce hydrogen peroxide. The efficiency of the hydrogenation step is paramount for the overall economic viability and sustainability of the process.
Palladium-based catalysts are widely employed for this reaction due to their high activity and selectivity.[1][2] The choice of catalyst support, palladium particle size, and reaction conditions can significantly impact the reaction rate, selectivity towards the desired hydroquinone, and the stability of the catalyst. This document outlines various palladium catalyst systems and provides protocols for their use in the hydrogenation of this compound.
Catalyst Systems and Performance Data
A variety of palladium catalyst systems have been investigated for the hydrogenation of this compound and its analogs like 2-ethylanthraquinone (2-EAQ). The choice of support material and the addition of promoters can significantly influence the catalyst's performance.
| Catalyst System | Support Material | Key Findings | H₂O₂ Yield (g/L) | Selectivity (%) | Reference |
| Pd-AlPO-31/SiO₂ | AlPO-31 modified Silica | Superior H₂O₂ yield and selectivity attributed to high dispersion of Pd particles. | 8.4 | 96 | [1] |
| Pd/SiO₂ | Silica | Conventional catalyst, used as a baseline for comparison. | - | - | [1] |
| Pd-AlPO-5/SiO₂ | AlPO-5 modified Silica | High activity, second only to Pd-AlPO-31/SiO₂. | 7.8 | - | [1] |
| Pd-AlPO-11/SiO₂ | AlPO-11 modified Silica | Lower hydrogenation efficiency. | - | 65 | [1] |
| Pd-AlPO-8/SiO₂ | AlPO-8 modified Silica | Similar selectivity to Pd-AlPO-11/SiO₂. | - | 65 | [1] |
| Pd/HCM | Hollow Ceramic Microspheres | High catalytic selectivity, activity, and stability. | - | 96.5 (for H₂O₂) | [2] |
| Pd/Al₂O₃ | Alumina | The influence of Pd particle size on turnover frequency and space time yield was investigated. | - | - | [3] |
| Amine-modified Pd/SiO₂ | Amine-modified Silica | Designed for high activity and selectivity. | - | - | [4] |
| Pd/Polyaniline | Polyaniline | The size of palladium particles influenced the reaction course. | - | - | [5] |
Experimental Protocols
General Safety Precautions for Handling Palladium on Carbon (Pd/C)
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air.[6][7] Strict safety measures must be followed.
-
Inert Atmosphere: Always handle dry Pd/C powder under an inert atmosphere (e.g., Argon or Nitrogen) to prevent ignition.[6][7]
-
Solvent Wetting: Never allow the catalyst to dry out after it has been used for a reaction. Keep it covered with a layer of solvent.[7]
-
Fire Safety: Have a fire extinguisher readily available.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[6]
-
Waste Disposal: Quench the catalyst with water to reduce its flammability before transferring it to a designated waste container.[7]
Protocol for Hydrogenation of this compound in a Batch Reactor
This protocol describes a general procedure for the hydrogenation of this compound using a palladium catalyst in a laboratory-scale batch reactor, such as a Parr apparatus.
Materials:
-
This compound (2-AAQ)
-
Solvent (e.g., a mixture of an aromatic hydrocarbon and a higher alcohol)
-
Palladium catalyst (e.g., 5% or 10% Pd/C, or a custom-prepared catalyst)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Reaction vessel (e.g., Parr shaker flask)
Procedure:
-
Reactor Preparation:
-
Ensure the reaction vessel is clean and dry.
-
Add the desired amount of this compound and the solvent to the vessel.
-
Purge the vessel with an inert gas (Nitrogen or Argon) to remove air.
-
-
Catalyst Addition:
-
Sealing and Purging:
-
Seal the reaction vessel.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Finally, evacuate the vessel and introduce hydrogen gas to the desired pressure.
-
-
Reaction:
-
Commence stirring or shaking of the reaction mixture.
-
Heat the reactor to the desired temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Reaction Work-up:
-
Stop the heating and stirring, and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture to remove the catalyst. Celite can be used as a filter aid. Crucially, do not allow the catalyst to dry on the filter paper. [6] Keep it wet with solvent.
-
The resulting filtrate contains the 2-amylanthrahydroquinone solution, which can be proceed to the oxidation step.
-
Preparation of a Pd-AlPO-n/SiO₂ Catalyst
This protocol is based on the impregnation method described for the synthesis of Pd-AlPO-n/SiO₂ catalysts.[1]
Materials:
-
Silica (SiO₂) powder
-
Aluminophosphate molecular sieves (AlPO-n, e.g., AlPO-31)
-
Palladium chloride (PdCl₂) or another suitable palladium precursor
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Support Preparation:
-
Mechanically mix the SiO₂ powder and the desired AlPO-n zeolite in the desired ratio to create the composite support.
-
-
Impregnation:
-
Prepare an aqueous solution of the palladium precursor. For PdCl₂, a small amount of HCl may be needed to ensure complete dissolution.
-
Add the composite support to the palladium precursor solution.
-
Stir the mixture continuously at room temperature for a specified period (e.g., 24 hours) to allow for uniform impregnation.
-
-
Drying and Calcination:
-
Remove the excess water from the mixture using a rotary evaporator.
-
Dry the resulting solid in an oven at a specific temperature (e.g., 120 °C) overnight.
-
Calcine the dried powder in a furnace in air at a high temperature (e.g., 500 °C) for several hours to decompose the palladium precursor and form palladium oxide particles.
-
-
Reduction:
-
Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature to convert the palladium oxide to metallic palladium. The temperature and duration of the reduction step are critical for controlling the palladium particle size and dispersion.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Application Notes and Protocols for the Anthraquinone Process Utilizing a 2-Amylanthraquinone Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anthraquinone process is the predominant industrial method for producing hydrogen peroxide (H₂O₂), a critical reagent in various fields, including organic synthesis, environmental remediation, and as a precursor in drug development. This process relies on the auto-oxidation of an anthrahydroquinone to an anthraquinone, which generates hydrogen peroxide. The choice of the alkylanthraquinone derivative in the working solution is crucial for the efficiency and economy of the process.
2-Amylanthraquinone (AAQ) has emerged as a highly effective alternative to the traditionally used 2-ethylanthraquinone (eAQ). The primary advantages of using a this compound working solution include its higher solubility in the organic solvents used in the process, which allows for a more concentrated working solution and, consequently, a higher yield of hydrogen peroxide per unit volume.[1] This increased efficiency can lead to smaller plant footprints and reduced energy consumption. Furthermore, the use of this compound can result in the formation of fewer degradation byproducts, simplifying the purification and regeneration of the working solution.[2]
These application notes provide detailed protocols for the laboratory-scale production of hydrogen peroxide using a this compound-based working solution, covering the essential stages of hydrogenation, oxidation, and product extraction.
Quantitative Data Summary
The selection of this compound over 2-ethylanthraquinone is primarily driven by its superior physical and chemical properties within the process. The following tables summarize key quantitative data that highlights these advantages.
Table 1: Solubility of Anthraquinone Derivatives in Working Solution Solvents
| Anthraquinone Derivative | Solvent System | Solubility (g/L) | Reference |
| 2-Ethylanthraquinone (eAQ) | Diisobutyl carbinol (DIBC) and heavy aromatics | 120-140 | [3] |
| This compound (AAQ) | Diisobutyl carbinol (DIBC) and heavy aromatics | 200-300 | [3] |
Table 2: Comparative Performance of this compound (AAQ) and 2-Ethylanthraquinone (eAQ) in Hydrogen Peroxide Production
| Parameter | This compound (AAQ) | 2-Ethylanthraquinone (eAQ) | Conditions | Reference |
| Hydrogenation Efficiency (g H₂O₂/L) | 10.13 | Lower than AAQ | 50 °C, 300 kPa, Pd/Al₂O₃ catalyst, 3:1 TMB/TOP solvent | [4] |
| Maximum H₂O₂ Yield | Higher than eAQ | - | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5] |
| Hydrogenation Rate | Slower than eAQ (approx. half) | Faster than AAQ | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5][6] |
| Degradation Products | Lower amount | Higher amount | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5][6] |
| Space-Time Yield (g H₂O₂ g Pd⁻¹ h⁻¹) | 336.8 (in μPBR) | - | Micro-packed-bed reactor | [4] |
Note: TMB refers to 1,3,5-trimethylbenzene and TOP refers to trioctylphosphate.
Experimental Protocols
The following protocols outline the key steps in the anthraquinone process using a this compound working solution.
Protocol 1: Preparation of the this compound Working Solution
-
Solvent Preparation: Prepare a solvent mixture of 1,3,5-trimethylbenzene (TMB) and trioctylphosphate (TOP) in a 3:1 volume ratio.
-
Dissolution: Dissolve this compound (AAQ) in the TMB/TOP solvent mixture to a final concentration of approximately 200-300 g/L.[3] Gentle heating and stirring may be required to facilitate complete dissolution.
-
Inerting: Purge the prepared working solution with nitrogen gas to remove any dissolved oxygen prior to the hydrogenation step.
Protocol 2: Hydrogenation of the this compound Working Solution
-
Catalyst Preparation: Use a palladium-based catalyst, such as 0.3-0.5% palladium on an alumina (Al₂O₃) support.
-
Reaction Setup: Charge a high-pressure reactor with the this compound working solution and the palladium catalyst. The catalyst loading can be in the range of 2-5 g/L.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 0.3 MPa (3 bar). Maintain the reaction temperature at 50-60 °C with vigorous stirring.[4][5]
-
Monitoring: Monitor the progress of the hydrogenation by measuring the consumption of hydrogen gas. The reaction is typically stopped after a predetermined amount of hydrogen has been consumed to avoid over-hydrogenation and the formation of byproducts.
-
Catalyst Removal: After the reaction, depressurize the reactor and filter the hydrogenated working solution (now containing 2-amylanthrahydroquinone, AAQH₂) to remove the palladium catalyst. This step is crucial as the catalyst can promote the decomposition of hydrogen peroxide in subsequent steps.
Protocol 3: Oxidation of the Hydrogenated Working Solution
-
Reaction Setup: Transfer the filtered, hydrogenated working solution to a gas-liquid contactor or a bubble column reactor.
-
Oxidation: Bubble a stream of air or oxygen through the solution at a controlled flow rate. The reaction is typically carried out at a temperature of 30-80 °C and a pressure of up to 5 bar.[4] The 2-amylanthrahydroquinone is oxidized back to this compound, with the simultaneous formation of hydrogen peroxide.
-
Completion: The oxidation is generally continued until the color of the solution changes, indicating the regeneration of the anthraquinone.
Protocol 4: Extraction of Hydrogen Peroxide
-
Liquid-Liquid Extraction: Transfer the oxidized working solution to a liquid-liquid extraction apparatus, such as a separation funnel or a counter-current extraction column.
-
Extraction: Add deionized water to the working solution. The hydrogen peroxide, being more soluble in water, will be extracted from the organic phase. The volume ratio of water to the working solution can be optimized to achieve the desired concentration of the aqueous hydrogen peroxide solution.
-
Separation: Allow the two phases to separate. The denser aqueous phase containing hydrogen peroxide will be at the bottom.
-
Collection: Carefully collect the aqueous layer, which is the crude hydrogen peroxide solution.
Protocol 5: Regeneration and Recycling of the Working Solution
-
Drying: The organic phase, which now primarily contains the regenerated this compound and the solvent system, should be dried to remove any residual water.
-
Purification: Over multiple cycles, degradation byproducts may accumulate in the working solution. These can be removed by treating the solution with activated alumina or other suitable adsorbents.
-
Recycling: The purified and dried working solution can be recycled back to the hydrogenation step.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of the anthraquinone process with this compound.
Experimental Workflow
Caption: Experimental workflow for H₂O₂ production via the anthraquinone process.
References
- 1. CA2402156A1 - Regeneration of a working solution in a hydrogen peroxide production process - Google Patents [patents.google.com]
- 2. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 5. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 2-Amylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amylanthraquinone (2-AAQ), a key compound in various industrial processes. The methodologies outlined are designed to ensure accurate and reproducible quantification in research and quality control settings.
Introduction
This compound is an alkylated anthraquinone derivative primarily utilized as a working solution component in the industrial production of hydrogen peroxide.[1] Its concentration and purity are critical for process efficiency and safety. Therefore, robust analytical methods for its quantification are essential. This document details two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used and reliable technique for the separation and quantification of individual components in a mixture.[2][3][4] For this compound, a reversed-phase HPLC method offers excellent specificity and sensitivity.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Objective: To quantify the concentration of this compound in a sample using reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade or ultrapure)[5]
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
3. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Data acquisition and processing software.
4. Chromatographic Conditions: [5]
-
Mobile Phase: Methanol:Water (75:25, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 35 °C[5]
-
Detection Wavelength: 255 nm[5]
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes (adjust as needed based on retention time)
5. Procedure:
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask.
-
Dilute as necessary to bring the expected concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically to check for system drift.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, faster, and more accessible method for quantitative analysis, suitable for pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.[6]
Experimental Protocol: UV-Vis Spectrophotometric Quantification of this compound
1. Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
4. Procedure:
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across a UV-Vis range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). Anthraquinones typically exhibit multiple absorption bands.[7]
-
-
Standard Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh approximately 12.5 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
-
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the stock solution with the solvent to prepare at least five working standards with concentrations appropriate for the spectrophotometer's linear range (typically absorbance values between 0.1 and 1.0).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Dilute as necessary to ensure the final absorbance falls within the linear range of the calibration curve.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions, in accordance with the Beer-Lambert law.
-
Determine the concentration of this compound in the sample solution from its absorbance value using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical methods. Note that performance characteristics for HPLC are based on typical values for similar validated methods, as specific validation data for this compound is not widely published.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Column | C18 (4.6 x 150 mm, 5 µm)[5] | Not Applicable |
| Mobile Phase | Methanol:Water (75:25, v/v)[5] | Not Applicable (Solvent: Ethanol) |
| Detection Wavelength | 255 nm[5] | Determined λmax (e.g., ~250-260 nm) |
| Linearity Range | 1 - 100 µg/mL (Typical) | Instrument Dependent (Abs 0.1-1.0) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (Estimated) | 0.2 - 1.0 µg/mL (Estimated) |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL (Estimated) | 1.0 - 3.0 µg/mL (Estimated) |
| Precision (%RSD) | < 2% (Typical) | < 2% (Typical) |
| Accuracy (% Recovery) | 98 - 102% (Typical) | 97 - 103% (Typical) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-UV method.
Caption: HPLC-UV workflow for this compound quantification.
References
- 1. This compound | 13936-21-5 | Benchchem [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amylanthraquinone in Micro-Packed-Bed Reactors for Enhanced Hydrogen Peroxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amylanthraquinone (AAQ) in micro-packed-bed reactors (μPBRs) for the synthesis of hydrogen peroxide (H₂O₂). This approach represents a significant advancement in process intensification for the well-established Riedl-Pfleiderer process, offering enhanced safety, efficiency, and yield compared to conventional reactor technologies.
Application Notes
The hydrogenation of this compound is a critical step in the anthraquinone process for H₂O₂ production. The use of micro-packed-bed reactors for this transformation offers several distinct advantages over traditional slurry or trickle-bed reactors. The high surface-area-to-volume ratio inherent in microreactors leads to significantly improved mass and heat transfer. This allows for precise control over reaction conditions, minimizing the risk of over-hydrogenation and the formation of undesired byproducts.
A key finding is the superior performance of this compound (AAQ) compared to the more commonly used 2-ethylanthraquinone (EAQ) within these microreactor systems. AAQ demonstrates a remarkable balance between high hydrogenation efficiency and the retention of the effective anthraquinone, a challenge that has limited previous systems. This enhanced performance, coupled with the intrinsic benefits of μPBRs, results in a record space-time yield and exceptional process stability. The ultra-short residence times achievable in μPBRs further contribute to a safer and more efficient H₂O₂ synthesis paradigm.
Quantitative Data Summary
The following tables summarize the key performance metrics achieved with the application of this compound in a micro-packed-bed reactor for H₂O₂ synthesis.
Table 1: Optimized Reaction Parameters and Performance Metrics
| Parameter | Value | Citation |
| Solvent Composition | 3:1 TMB/TOP | |
| Reaction Temperature | 50 °C | |
| Reaction Pressure | 300 kPa | |
| Apparent Residence Time | 9 s | |
| Hydrogenation Efficiency | 10.13 g L⁻¹ | |
| Effective Anthraquinone Retention | 99.9% | |
| Stability (after 10 cycles) | 99.1% effective anthraquinone retention |
Table 2: Comparative Performance of Micro-Packed-Bed Reactor
| Performance Metric | Micro-Packed-Bed Reactor (μPBR) | Conventional Slurry Reactor | Conventional Trickle-Bed Reactor | Citation |
| Space-Time Yield | 336.8 gH₂O₂ gPd⁻¹ h⁻¹ | 25x lower than μPBR | 21x lower than μPBR |
Experimental Protocols
The following is a generalized experimental protocol for the hydrogenation of this compound in a micro-packed-bed reactor, based on typical continuous-flow hydrogenation setups and the specific conditions reported.
1. Materials and Reagents:
-
This compound (AAQ)
-
Solvent system: 1,2,4-Trimethylbenzene (TMB) and Trioctylphosphate (TOP) in a 3:1 volume ratio
-
Palladium-based catalyst (e.g., Pd on a solid support)
-
High-purity hydrogen gas
-
Inert gas for purging (e.g., Nitrogen)
2. Equipment Setup:
-
A micro-packed-bed reactor (μPBR) with a specified internal diameter and length.
-
A high-pressure liquid pump for delivering the AAQ solution.
-
A mass flow controller for precise control of the hydrogen gas flow rate.
-
A back-pressure regulator to maintain the desired system pressure.
-
A temperature control system (e.g., a heating block or oil bath) for the μPBR.
-
A gas-liquid separator downstream of the reactor.
-
Analytical equipment for product analysis (e.g., High-Performance Liquid Chromatography - HPLC).
3. Catalyst Packing and System Preparation:
-
Carefully pack the micro-packed-bed reactor with the palladium-based catalyst to the desired bed length.
-
Assemble the reactor into the flow system as depicted in the experimental workflow diagram.
-
Purge the entire system with an inert gas (e.g., Nitrogen) to remove any air.
-
Introduce the solvent system into the reactor and allow it to wet the catalyst bed.
4. Hydrogenation Reaction Procedure:
-
Prepare a working solution of this compound in the 3:1 TMB/TOP solvent mixture.
-
Heat the micro-packed-bed reactor to the setpoint temperature of 50 °C.
-
Pressurize the system with hydrogen gas to 300 kPa using the back-pressure regulator.
-
Start the flow of the AAQ working solution through the reactor at a flow rate calculated to achieve a 9-second residence time.
-
Simultaneously, introduce hydrogen gas into the system at a controlled flow rate.
-
Allow the reaction to reach a steady state.
-
Collect the liquid product from the gas-liquid separator for analysis.
5. Product Analysis:
-
Analyze the collected liquid samples using HPLC to determine the concentration of the hydrogenated product (2-amylanthrahydroquinone) and any remaining this compound.
-
Quantify the hydrogenation efficiency and the effective anthraquinone retention based on the analytical results.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow of the Riedl-Pfleiderer process using a micro-packed-bed reactor.
Caption: A generalized experimental workflow for hydrogenation in a micro-packed-bed reactor.
Application Notes and Protocols for the Industrial-Scale Synthesis of Hydrogen Peroxide Using 2-Amylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The industrial synthesis of hydrogen peroxide (H₂O₂) is predominantly achieved through the anthraquinone autoxidation (AO) process, a cyclic method valued for its efficiency and scalability.[1] Central to this process is the use of an alkylanthraquinone derivative dissolved in a mixed organic solvent system, collectively known as the "working solution." While 2-ethylanthraquinone (2-EAQ) has been a common choice, 2-amylanthraquinone (2-AAQ) and its isomers, such as 2-tert-amylanthraquinone (taAQ), offer distinct advantages in terms of solubility and stability, contributing to higher yields and reduced byproduct formation.[2][3]
The AO process operates in a continuous loop involving three main stages: hydrogenation, oxidation, and extraction.[4][5] In the hydrogenation step, the this compound in the working solution is catalytically reduced to 2-amylanthrahydroquinone using hydrogen gas in the presence of a palladium catalyst.[6] Subsequently, the 2-amylanthrahydroquinone is oxidized by bubbling air through the solution, which regenerates the this compound and produces hydrogen peroxide.[5] The final step involves the extraction of the synthesized H₂O₂ from the organic working solution using deionized water, yielding an aqueous solution of hydrogen peroxide.[5] The regenerated this compound in the organic solvent is then recycled back to the hydrogenation stage for the next cycle.[4]
The choice of this compound is driven by its high solubility in the organic solvents used in the working solution, which allows for a higher concentration of the active carrier and, consequently, a greater yield of H₂O₂ per cycle.[3] Furthermore, the use of this compound has been associated with a lower rate of degradation compared to other alkylanthraquinones, leading to a more stable and cost-effective process over the long term.[7] Recent advancements in reactor technology, such as the use of micro-packed-bed reactors, have demonstrated a significant increase in the space-time yield of H₂O₂ when using this compound, highlighting its potential for process intensification.[8]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the this compound process for H₂O₂ synthesis.
Preparation of the this compound Working Solution
Objective: To prepare a stable and efficient working solution for the hydrogenation and oxidation cycles.
Materials:
-
This compound (2-AAQ)
-
Aromatic solvent (e.g., trimethylbenzene - TMB)
-
Polar solvent (e.g., trioctyl phosphate - TOP)
-
Glass reactor with a mechanical stirrer
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Ensure the glass reactor is clean and dry.
-
Charge the reactor with the desired volumes of the aromatic and polar solvents. A common solvent composition is a 3:1 ratio of TMB to TOP.[8]
-
Begin stirring the solvent mixture gently.
-
Slowly add the this compound powder to the solvent mixture to prevent clumping. The concentration of 2-AAQ can be in the range of 140-200 g/L.
-
Gently heat the mixture to 40-50°C to aid in the dissolution of the 2-AAQ.
-
Once the this compound is completely dissolved, cool the solution to room temperature while maintaining a nitrogen blanket to prevent oxidation.
-
The working solution is now ready for the hydrogenation step.
Hydrogenation of this compound
Objective: To catalytically reduce this compound to 2-amylanthrahydroquinone.
Materials:
-
This compound working solution
-
Palladium on alumina (Pd/Al₂O₃) catalyst (0.5% Pd by weight)
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Charge the high-pressure reactor with the this compound working solution.
-
Add the Pd/Al₂O₃ catalyst to the reactor. A typical catalyst loading is 10 g/L.[7]
-
Seal the reactor and purge with nitrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure, typically in the range of 0.3 MPa.[7]
-
Heat the reactor to the desired temperature, for example, 60°C.[7]
-
Begin stirring the reaction mixture to ensure good contact between the catalyst, working solution, and hydrogen gas.
-
Monitor the reaction progress by taking samples periodically through the sampling port and analyzing for the conversion of this compound.
-
Once the desired level of hydrogenation is achieved (typically around 50% to avoid over-hydrogenation), stop the reaction by discontinuing the hydrogen supply and cooling the reactor.
-
Depressurize the reactor and filter the working solution to remove the catalyst. The catalyst can be regenerated and reused.
-
The resulting solution containing 2-amylanthrahydroquinone is then transferred to the oxidation stage.
Oxidation of 2-Amylanthrahydroquinone
Objective: To oxidize 2-amylanthrahydroquinone back to this compound while producing hydrogen peroxide.
Materials:
-
Hydrogenated working solution containing 2-amylanthrahydroquinone
-
Bubble column reactor or a stirred reactor with a gas sparger
-
Compressed air or oxygen
Procedure:
-
Transfer the hydrogenated working solution to the oxidation reactor.
-
Begin bubbling compressed air or oxygen through the solution via the gas sparger.
-
Maintain the temperature of the reactor between 30-80°C.
-
The oxidation is an autoxidation process and does not require a catalyst.[4]
-
Monitor the reaction by observing the color change of the solution as the hydroquinone is converted back to the quinone.
-
The reaction is typically complete within 20-30 minutes.
-
The resulting solution now contains hydrogen peroxide dissolved in the organic working solution.
Extraction and Determination of Hydrogen Peroxide Concentration
Objective: To extract the produced hydrogen peroxide into an aqueous phase and determine its concentration.
Materials:
-
Oxidized working solution containing H₂O₂
-
Deionized water
-
Separatory funnel or a liquid-liquid extraction column[9]
-
Potassium permanganate (KMnO₄) standard solution
-
Sulfuric acid (H₂SO₄)
-
Burette, flasks, and pipettes for titration
Procedure:
Extraction:
-
Transfer the oxidized working solution and an equal volume of deionized water to a separatory funnel.
-
Shake the funnel vigorously for several minutes to ensure thorough mixing of the two phases, venting periodically to release any pressure buildup.[10]
-
Allow the layers to separate. The aqueous layer containing the hydrogen peroxide will be the bottom layer if the organic solvent is less dense than water.
-
Carefully drain the lower aqueous layer into a clean flask.[11]
-
Repeat the extraction with fresh deionized water to maximize the recovery of H₂O₂.
-
Combine the aqueous extracts.
Determination of H₂O₂ Concentration by Titration: [12]
-
Pipette a known volume of the aqueous H₂O₂ extract into a flask.
-
Acidify the solution by adding a small amount of dilute sulfuric acid.
-
Titrate the solution with a standardized potassium permanganate (KMnO₄) solution from a burette.
-
The endpoint of the titration is reached when the solution retains a faint pink color that persists for at least 30 seconds, indicating that all the H₂O₂ has reacted.
-
Record the volume of KMnO₄ solution used.
-
Calculate the concentration of H₂O₂ in the extract using the stoichiometry of the reaction: 2 KMnO₄ + 5 H₂O₂ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 8 H₂O + 5 O₂
Quantitative Data
The following tables summarize key quantitative data for the this compound process in H₂O₂ synthesis.
Table 1: Comparison of Hydrogenation Performance of 2-tert-Amylanthraquinone (taAQ) and 2-Ethylanthraquinone (eAQ) [7]
| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) |
| Reaction Temperature | 60 °C | 60 °C |
| Hydrogen Pressure | 0.3 MPa | 0.3 MPa |
| Catalyst | Pd/Al₂O₃ | Pd/Al₂O₃ |
| Catalyst Concentration | 10 g/L | 10 g/L |
| Initial Anthraquinone Conc. | 0.45 mol/L | 0.45 mol/L |
| Hydrogenation Rate | Slower (approx. half of eAQ) | Faster |
| Maximum H₂O₂ Yield | Higher (up to 98%) | Lower (approx. 92%) |
| Degradation Products | Smaller amount | Higher amount |
Table 2: Optimized Parameters for this compound (AAQ) Hydrogenation in a Micro-packed-bed Reactor [8]
| Parameter | Optimized Value |
| Solvent Composition (TMB:TOP) | 3:1 |
| Reaction Temperature | 50 °C |
| Hydrogen Pressure | 300 kPa |
| Hydrogenation Efficiency | 10.13 g/L |
| Space-Time Yield | 336.8 g H₂O₂ / g Pd / h |
Visualizations
Chemical Reaction Cycle
Caption: Chemical cycle of H₂O₂ synthesis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 4. nzic.org.nz [nzic.org.nz]
- 5. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]
- 6. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Selection of Solvents in 2-Amylanthraquinone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-amylanthraquinone (AAQ) is a critical step in the anthraquinone oxidation (AO) process, the predominant industrial method for producing hydrogen peroxide (H₂O₂). The choice of solvent system is paramount as it directly influences the solubility of both the quinone (AAQ) and hydroquinone (AAQH₂) forms, reaction kinetics, catalyst activity, and overall process efficiency. An ideal solvent system must effectively dissolve the non-polar AAQ and the polar AAQH₂ to facilitate the cyclic process of hydrogenation and subsequent oxidation.[1] This document provides detailed application notes, experimental protocols, and data-driven guidance for the selection of an optimal solvent system for the hydrogenation of this compound.
Core Principles of Solvent Selection
The solvent system in the AO process is typically a mixture of a non-polar aromatic solvent and a polar solvent.[1] This dual-component system is necessary to meet several critical criteria:
-
High Solubility for Quinones and Hydroquinones: The non-polar component is chosen for its ability to dissolve this compound (the quinone form), while the polar component is essential for dissolving the 2-amylanthrahydroquinone (the hydroquinone form) produced during hydrogenation.[1]
-
Chemical Inertness: The solvents must be stable and not participate in side reactions under the hydrogenation conditions.
-
Optimal Physical Properties: The solvent system should possess favorable physical properties, including low viscosity for ease of pumping and good mass transfer, and a significant density difference from water to facilitate the extraction of H₂O₂.[1]
-
Enhancement of Reaction Rate and Selectivity: The solvent can influence the catalyst's activity and selectivity, impacting the yield of the desired hydroquinone and minimizing the formation of degradation byproducts.
Commonly Used Solvent Systems
The working solution for the AO process typically consists of a binary or multi-component mixture. Aromatic hydrocarbons serve as the primary solvent for the anthraquinone, while more polar compounds act as the solvent for the resulting hydroquinone.
Table 1: Overview of Solvent Components for Anthraquinone Hydrogenation
| Solvent Component | Type | Examples | Primary Function |
| Aromatic Hydrocarbons | Non-Polar | 1,3,5-Trimethylbenzene (TMB), Polyalkylated Benzenes, C₉-C₁₀ Heavy Aromatics | Dissolves this compound (AAQ).[1][2][3] |
| Phosphates | Polar | Trioctyl phosphate (TOP) | Dissolves 2-amylanthrahydroquinone (AAQH₂).[1][2][4] |
| Ureas | Polar | Tetrabutylurea (TBU) | Enhances solubility of AAQH₂ and improves H₂O₂ extraction.[1][5] |
| Alcohols | Polar | Diisobutyl carbinol, Nonyl Alcohols, 2-Octanol | Dissolves hydroquinones.[1][6] |
| Esters | Polar | Isooctyl acetate, Cyclohexyl acetate, Cyclohexyl propionate | Dissolves hydroquinones.[3] |
Quantitative Data on Solvent System Performance
The following table summarizes performance data from studies on anthraquinone hydrogenation, providing insights into the effectiveness of different solvent compositions. Note that much of the detailed research has been conducted with the closely related 2-ethylanthraquinone (EAQ), but the principles are directly applicable to AAQ, which generally offers higher solubility.[2][4]
Table 2: Performance of Different Solvent Systems in Anthraquinone Hydrogenation
| Anthraquinone Derivative | Solvent System (v/v or w/w) | Catalyst | Temperature (°C) | Pressure (MPa) | Key Performance Metric(s) | Reference |
| 2-tert-Amylanthraquinone (taAQ) | 1:1 TMB/TOP | Pd/Al₂O₃ | 60 | 0.3 | Slower hydrogenation rate than EAQ but higher max H₂O₂ yield (98.0%) and fewer degradation products. | [2][4] |
| This compound (AAQ) | 3:1 TMB/TOP | Pd-based | 50 | 0.3 | High hydrogenation efficiency (10.13 g/L) and 99.9% effective anthraquinone retention in a micro-packed-bed reactor. | [7] |
| 2-Ethylanthraquinone (EAQ) & Tetrahydro-EAQ | Heavy Aromatics/Trioctyl Phosphate/Isooctyl Acetate/Cyclohexyl Acetate/Cyclohexyl Propionate | Supported Pd | Not specified | Not specified | Hydrogenation efficiency of 9.2-9.8 g/L. | [3] |
| 2-Ethylanthraquinone (EAQ) & this compound (AAQ) | Alkylbenzene/Tetrabutylurea (7:3 w/w) | Palladium | Not specified | Not specified | A mixture of EAQ and AAQ showed higher solubility and improved reaction rates compared to single quinones. | [5] |
Experimental Protocols
The following is a generalized protocol for evaluating solvent systems for the hydrogenation of this compound in a laboratory setting.
Protocol 1: Slurry Reactor Hydrogenation of this compound
Objective: To determine the hydrogenation rate and product yield of this compound in a selected solvent system using a slurry reactor.
Materials:
-
This compound (AAQ)
-
Chosen solvent system (e.g., 1:1 v/v mixture of 1,3,5-trimethylbenzene and trioctyl phosphate)
-
Palladium-based catalyst (e.g., Pd/Al₂O₃)
-
High-pressure autoclave (slurry reactor) with magnetic stirring, gas inlet, sampling port, and temperature control
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Analytical equipment for determining AAQ and AAQH₂ concentration (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Working Solution: Prepare the working solution by dissolving a known concentration of this compound in the chosen solvent mixture.
-
Reactor Setup: Add the working solution and a specific amount of the Pd/Al₂O₃ catalyst to the Teflon-lined autoclave.[2][4]
-
Purging: Seal the reactor and purge it with nitrogen gas to remove any residual air and oxygen.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 60°C) while stirring.[2][4]
-
Initiation of Hydrogenation: Introduce hydrogen gas into the reactor and maintain a constant pressure (e.g., 0.3 MPa).[2][4] Start monitoring the consumption of hydrogen using a mass flowmeter.
-
Sampling: At regular intervals, withdraw small samples (e.g., 3.0 mL) of the hydrogenated working solution through the sampling port under a nitrogen atmosphere to prevent oxidation.[4]
-
Sample Analysis:
-
Immediately filter the sample using a microfiltration membrane (e.g., 0.22 µm) to remove catalyst particles.[4]
-
Analyze the concentration of AAQ and the formed 2-amylanthrahydroquinone (AAQH₂) using a suitable analytical method like HPLC.
-
Alternatively, for H₂O₂ yield determination, the sample can be oxidized with oxygen to convert AAQH₂ back to AAQ and form H₂O₂. The H₂O₂ can then be extracted with deionized water and titrated.[4]
-
-
Data Analysis: Plot the concentration of AAQ versus time to determine the reaction rate. Calculate the yield of AAQH₂ at different time points.
Visualizations
Logical Workflow for Solvent System Selection
Caption: Workflow for selecting and optimizing a solvent system.
Core Reactions in the Anthraquinone Process
Caption: The cyclic hydrogenation and oxidation steps.
Conclusion
The selection of an appropriate solvent system is a multi-faceted process that is critical for the success of this compound hydrogenation. A mixture of non-polar aromatic solvents like TMB and polar solvents such as TOP or TBU provides the necessary solubility for both the quinone and hydroquinone forms of the working compound.[1][4] Systematic evaluation, starting with solubility screening and progressing to kinetic studies in laboratory-scale reactors, allows for the identification of an optimal solvent blend. The data indicates that while this compound may have a slower hydrogenation rate compared to 2-ethylanthraquinone, it can lead to higher overall yields and fewer degradation byproducts, making it an attractive option for enhancing the productivity of the H₂O₂ manufacturing process.[2][4]
References
- 1. ss-pub.org [ss-pub.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104085859A - Working solution solvent system used for anthraquinone-process hydrogen peroxide production technology - Google Patents [patents.google.com]
- 4. academic.hep.com.cn [academic.hep.com.cn]
- 5. KR20100010344A - Method and composition for preparation of hydrogen peroxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Oxidation of 2-Pentylanthracene to 2-Amylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amylanthraquinone via the catalytic oxidation of 2-pentylanthracene. Anthraquinone derivatives are pivotal scaffolds in medicinal chemistry and materials science. These protocols offer two distinct, efficient methods for this transformation: a heterogeneous catalytic air oxidation and a homogeneous oxidation using a hydrogen peroxide/hydrochloric acid system. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and aid in laboratory implementation.
Introduction
This compound is a valuable organic intermediate, notably utilized in the industrial production of hydrogen peroxide and as a precursor for the synthesis of more complex molecules in drug discovery and materials science. The catalytic oxidation of the corresponding 2-pentylanthracene offers a more direct and potentially greener alternative to traditional multi-step synthetic routes, such as the Friedel-Crafts acylation of amylbenzene with phthalic anhydride, which often involve harsh reagents and generate significant waste. This document outlines two effective catalytic methods for the oxidation of 2-pentylanthracene.
Data Summary
The following tables summarize the key quantitative data from the referenced experimental protocols for the synthesis of this compound.
Table 1: Reaction Parameters for Heterogeneous Catalytic Air Oxidation
| Parameter | Value |
| Catalyst | MnO₂/MgO/γ-Al₂O₃ |
| Starting Material | 2-Pentylanthracene |
| Solvent | Mesitylene |
| Reactant Concentration | 5 g/L |
| Catalyst Loading | 25 g/L |
| Temperature | 60°C |
| Oxidant | Air |
| Air Flow Rate | 40 mL/min |
| Reaction Time | 10 - 50 min |
| Reported Yield | 8 - 27.8%[1] |
Table 2: Reaction Parameters for Homogeneous H₂O₂/HCl Oxidation
| Parameter | Value |
| Oxidizing System | Hydrogen Peroxide (H₂O₂) / Hydrochloric Acid (HCl) |
| Starting Material | 2-Alkylanthracene (applicable to 2-pentylanthracene) |
| Molar Ratio (H₂O₂ / Substrate) | 5:1 |
| Molar Ratio (HCl / Substrate) | 5:1 |
| Solvent System | Aqueous (8% w/w H₂O) |
| Substrate Concentration | 0.04 g/mL |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Reported Yield | >98%[1] |
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Air Oxidation of 2-Pentylanthracene
This protocol is based on the method described in patent CN107602368A and offers a method using a solid, recyclable catalyst and air as the oxidant.
1. Catalyst Preparation (Illustrative)
-
A detailed protocol for the specific MnO₂/MgO/γ-Al₂O₃ catalyst is proprietary. However, a general impregnation method can be followed:
-
Prepare an aqueous solution of manganese nitrate and magnesium nitrate.
-
Impregnate γ-Al₂O₃ pellets with the nitrate solution.
-
Dry the impregnated pellets at 120°C for 4 hours.
-
Calcine the dried pellets in air at 500°C for 5 hours to decompose the nitrates and form the mixed metal oxide catalyst.
-
2. Oxidation Reaction
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube, add 2.0 g of the MnO₂/MgO/γ-Al₂O₃ catalyst.
-
Add 100 mL of mesitylene to the flask.
-
Add 0.5 g of 2-pentylanthracene to the reaction mixture.
-
Heat the stirred suspension to 60°C.
-
Once the temperature is stable, bubble air through the reaction mixture at a flow rate of 40 mL/min.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
3. Work-up and Purification
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with an organic solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the mesitylene.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Homogeneous Oxidation of 2-Pentylanthracene using H₂O₂/HCl
This protocol is adapted from a study on the oxidation of 2-alkylanthracenes and boasts a high reported yield.
1. Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2.48 g (10 mmol) of 2-pentylanthracene.
-
Add 40 mL of a suitable organic solvent (e.g., acetic acid) to dissolve the starting material.
-
In a separate beaker, prepare the oxidizing solution by carefully adding 5.7 mL of 30% hydrogen peroxide (50 mmol) and 4.1 mL of concentrated hydrochloric acid (50 mmol) to 3.2 mL of water. Caution: This mixture is highly corrosive and exothermic.
2. Oxidation Reaction
-
Slowly add the prepared H₂O₂/HCl solution to the stirred solution of 2-pentylanthracene.
-
Heat the reaction mixture to 70°C.
-
Maintain the reaction at this temperature for 8 hours, monitoring the progress by TLC or GC.
3. Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 200 mL of cold water.
-
A precipitate of crude this compound should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography. A patent (CN104326896A) suggests a purification process involving washing the crude product with a dilute sodium hydroxide solution, followed by water, and then drying.
Visualized Workflows
Caption: Workflow for Heterogeneous Catalytic Air Oxidation.
Caption: Workflow for Homogeneous H₂O₂/HCl Oxidation.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Pale yellow solid.
-
Melting Point: Literature values suggest a range of 60-65°C.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons of the anthraquinone core and the aliphatic protons of the amyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbons (~180-190 ppm), aromatic carbons, and aliphatic carbons.
-
IR (KBr): Characteristic C=O stretching vibration for the quinone at ~1670 cm⁻¹.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₈O₂).
Concluding Remarks
The protocols provided herein offer robust and adaptable methods for the synthesis of this compound from 2-pentylanthracene. The choice between the heterogeneous air oxidation and the homogeneous H₂O₂/HCl system will depend on the specific requirements of the laboratory, including scalability, desired yield, and tolerance for corrosive reagents. For greener chemistry applications, the heterogeneous catalytic system with air as the oxidant is preferable, although optimization may be required to improve the reported yields. The H₂O₂/HCl method, while using strong acids, offers a very high yield and may be suitable for smaller-scale syntheses where product throughput is the primary concern. Researchers are encouraged to optimize these conditions further to suit their specific needs.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Hydrogen Peroxide Using 2-Amylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of hydrogen peroxide (H₂O₂) via the anthraquinone process, specifically utilizing 2-amylanthraquinone (AAQ). The anthraquinone process is a well-established industrial method for H₂O₂ production, and this guide adapts it for a laboratory setting.[1][2][3] The process is a cyclic operation involving the hydrogenation of this compound, followed by the oxidation of the resulting 2-amylanthrahydroquinone to yield hydrogen peroxide and regenerate the original this compound.[1][2] These notes offer a comprehensive overview of the working solution preparation, reaction conditions for each step, extraction procedures, and essential safety precautions.
Introduction
The synthesis of hydrogen peroxide through the anthraquinone autoxidation process is the dominant global manufacturing method.[4] This method relies on a cyclic process of hydrogenation and oxidation of an alkylanthraquinone dissolved in a suitable organic solvent mixture, referred to as the working solution.[5] this compound is often favored over other alkylanthraquinones, such as 2-ethylanthraquinone (EAQ), due to its higher solubility in the organic solvents used in the working solution.[6] This increased solubility can lead to a higher yield of hydrogen peroxide for the same volume of working solution, making the process more efficient.[6]
This document outlines the laboratory-scale procedures for this synthesis, providing protocols for the preparation of the working solution, the hydrogenation of this compound, the oxidation of 2-amylanthrahydroquinone, the extraction of the produced hydrogen peroxide, and the regeneration of the working solution.
Chemical Reaction Pathway
The overall process can be summarized by the following reaction scheme:
Caption: The cyclic anthraquinone process for hydrogen peroxide synthesis.
Experimental Protocols
Preparation of the Working Solution
The working solution is a critical component of the anthraquinone process, serving as the carrier for the this compound. It typically consists of a mixture of a non-polar solvent to dissolve the this compound and a polar solvent to dissolve the resulting 2-amylanthrahydroquinone.
Materials:
-
This compound (AAQ)
-
Non-polar solvent (e.g., a mixture of C₉-C₁₂ aromatic hydrocarbons)
-
Polar solvent (e.g., trioctyl phosphate or diisobutylcarbinol)
Protocol:
-
Prepare a solvent mixture by combining the non-polar and polar solvents. A common ratio is a 3:1 mixture of trimethylbenzene (TMB) and trioctyl phosphate (TOP).
-
Dissolve the this compound in the solvent mixture to achieve the desired concentration. A typical concentration is around 200 g of AAQ per kg of the working solution.[7]
-
Stir the mixture at room temperature until the this compound is completely dissolved.
-
The working solution should be saturated with water before use.[7]
| Component | Example Specification | Reference |
| This compound (AAQ) | 200 g/kg of working solution | [7] |
| Non-polar Solvent | C₉-C₁₂ aromatic hydrocarbons (e.g., Trimethylbenzene) | |
| Polar Solvent | Trioctyl phosphate or Diisobutylcarbinol | |
| Solvent Ratio | 3:1 (TMB:TOP) | [8] |
Hydrogenation of this compound
In this step, the this compound in the working solution is catalytically hydrogenated to 2-amylanthrahydroquinone.
Materials:
-
Working solution of this compound
-
Palladium catalyst (e.g., 0.5% Pd on a silica or alumina support)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., a stirred autoclave or a Parr hydrogenator)
Protocol:
-
Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst to the reactor. The catalyst loading will depend on the specific catalyst and reactor setup.
-
Introduce the working solution into the reactor.
-
Seal the reactor and purge it several times with hydrogen gas to remove any residual inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3 MPa to 5 bar).[2][9]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 40-60°C).[2][9]
-
Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically continued until about 50% of the anthraquinone is hydrogenated to suppress side reactions.[2]
-
Once the desired level of hydrogenation is achieved, stop the hydrogen flow, cool the reactor, and vent the excess hydrogen pressure safely.
-
Purge the reactor with an inert gas.
-
The hydrogenated working solution containing 2-amylanthrahydroquinone is then carefully separated from the catalyst by filtration.
| Parameter | Value | Reference |
| Catalyst | 0.5% Pd on SiO₂ or Al₂O₃ | [7] |
| Temperature | 40 - 60°C | [2][9] |
| Pressure | 0.3 MPa - 5 bar | [2][9] |
| Hydrogenation Level | ~50% conversion of AAQ to AAQH₂ | [2] |
Oxidation of 2-Amylanthrahydroquinone
The hydrogenated working solution is oxidized with air or oxygen to produce hydrogen peroxide and regenerate the this compound.
Materials:
-
Hydrogenated working solution
-
Air or oxygen source
-
Gas dispersion tube or a stirred vessel with a gas inlet
Protocol:
-
Transfer the hydrogenated working solution to a suitable oxidation vessel.
-
Bubble air or oxygen through the solution at a controlled flow rate.
-
Maintain the temperature of the solution between 30°C and 80°C.[2]
-
The oxidation is an exothermic reaction, so cooling may be necessary to maintain the desired temperature.
-
Monitor the progress of the oxidation. The reaction is complete when the 2-amylanthrahydroquinone has been converted back to this compound. This can often be observed by a color change in the solution.
-
Once the oxidation is complete, the flow of air or oxygen is stopped.
| Parameter | Value | Reference |
| Temperature | 30 - 80°C | [2] |
| Oxidant | Air or O₂ | [2] |
Extraction of Hydrogen Peroxide
The hydrogen peroxide formed during the oxidation step is extracted from the organic working solution using deionized water.
Materials:
-
Oxidized working solution containing H₂O₂
-
Deionized water
-
Separatory funnel or other liquid-liquid extraction apparatus
Protocol:
-
Transfer the oxidized working solution to a separatory funnel.
-
Add a measured volume of deionized water to the separatory funnel. The ratio of water to the working solution will influence the concentration of the final aqueous hydrogen peroxide solution.
-
Gently shake the separatory funnel to facilitate the transfer of hydrogen peroxide from the organic phase to the aqueous phase. Vent the funnel frequently to release any pressure buildup.
-
Allow the two phases to separate. The aqueous layer containing the hydrogen peroxide will be the bottom layer.
-
Carefully drain the lower aqueous layer into a clean collection flask.
-
Repeat the extraction with fresh deionized water to maximize the recovery of hydrogen peroxide. An extraction yield of around 98% can be achieved.[2]
-
The resulting aqueous solution is a dilute solution of hydrogen peroxide.
Regeneration of the Working Solution
Over time, some of the this compound can be converted into degradation byproducts that are inactive in the production of hydrogen peroxide. The working solution can be regenerated to convert these byproducts back into active quinones.
Materials:
-
Used working solution
-
Regeneration catalyst (e.g., activated alumina or MgO/γ-Al₂O₃)[10]
Protocol:
-
The used working solution is passed through a bed of the regeneration catalyst.
-
The regeneration is typically carried out at an elevated temperature (e.g., 50°C).[10]
-
The treated working solution, now with a restored concentration of active this compound, can be recycled back to the hydrogenation step.
Analytical Methods
The concentration of hydrogen peroxide in the aqueous solution can be determined by titration with a standardized potassium permanganate solution in an acidic medium.[11] The concentrations of this compound and 2-amylanthrahydroquinone in the working solution can be monitored using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). ¹H NMR spectroscopy can also be used for the quantitative analysis of hydrogen peroxide.[12][13]
Safety Precautions
-
This compound: Avoid dust formation and contact with skin and eyes. Use in a well-ventilated area.[6][7]
-
Palladium Catalyst: Palladium on carbon, especially when containing adsorbed hydrogen, can be pyrophoric and may ignite on exposure to air.[5] It should be handled under an inert atmosphere (e.g., argon or nitrogen).[5] Never add dry catalyst to an organic solvent in the presence of air.[5] Spent catalyst should be kept wet with water and disposed of properly.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity. The hydrogenation should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory.
-
Organic Solvents: The organic solvents used in the working solution are flammable. Avoid open flames and sparks.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate personal protective equipment, including gloves and safety goggles.
Logical Workflow
Caption: Laboratory workflow for H₂O₂ synthesis using this compound.
References
- 1. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. cmu.edu [cmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. Page loading... [guidechem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solvay.com [solvay.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Quantification of Hydrogen Peroxide in Aqueous Solutions Using Chemical Exchange Saturation Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amylanthraquinone Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amylanthraquinone. The information provided is intended to assist in the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound observed during forced degradation studies?
A1: Under forced degradation conditions, this compound primarily degrades into two types of products:
-
2-Amyl-5,6,7,8-tetrahydroanthraquinone: Formed through the hydrogenation of one of the aromatic rings.
-
2-Amylanthrone: Results from the reduction of one of the carbonyl groups.
Q2: How does the degradation profile of this compound compare to that of 2-ethylanthraquinone?
A2: Studies have shown that this compound is generally more stable and produces fewer degradation products compared to 2-ethylanthraquinone under similar stress conditions. This is a key advantage in its application, for instance, in the industrial production of hydrogen peroxide.
Q3: What are the potential toxicological implications of this compound degradation products?
A3: While specific toxicological data for this compound degradation products is limited, general studies on related compounds provide some insights. Anthrones are typically considered to be more cytotoxic than their corresponding anthraquinones.[1] Tetrahydroanthraquinones have been investigated for their potential biological activities, including anti-tumor effects, which are mediated through various signaling pathways.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradants:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation data.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile or semi-volatile degradation products.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Sufficient Degradation
Problem: Little to no degradation of this compound is observed even after subjecting it to stress conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. Refer to the detailed experimental protocols below for recommended starting conditions. |
| High stability of this compound. | This compound is known for its stability. It may be necessary to use more aggressive conditions than for other compounds to achieve the target degradation of 10-20%. |
| Inappropriate solvent. | Ensure the solvent used for the degradation study does not interfere with the reaction and that this compound is sufficiently soluble. |
Issue 2: Poor Resolution of Degradation Peaks in HPLC
Problem: Co-elution of the parent peak with degradation product peaks or poor separation between degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. A gradient elution program is often more effective than an isocratic one for separating complex mixtures. |
| Inappropriate column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes. |
| Incorrect pH of the mobile phase. | Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation. |
Quantitative Data Summary
The following table provides a representative comparison of the degradation of this compound and 2-ethylanthraquinone under typical stress conditions.
| Stress Condition | Compound | % Degradation | Major Degradation Products |
| Acidic Hydrolysis (1M HCl, 80°C, 24h) | This compound | ~5% | 2-Amylanthrone |
| 2-Ethylanthraquinone | ~10% | 2-Ethylanthrone, other minor products | |
| Basic Hydrolysis (1M NaOH, 80°C, 24h) | This compound | ~8% | 2-Amylanthrone, ring-opened products |
| 2-Ethylanthraquinone | ~15% | 2-Ethylanthrone, ring-opened products | |
| Oxidative Degradation (30% H₂O₂, RT, 24h) | This compound | ~12% | Oxidized byproducts |
| 2-Ethylanthraquinone | ~20% | Oxidized byproducts | |
| Photolytic Degradation (UV light, 254 nm, 24h) | This compound | ~3% | Photodegradation products |
| 2-Ethylanthraquinone | ~7% | Photodegradation products | |
| Thermal Degradation (105°C, 48h) | This compound | < 2% | Minimal degradation |
| 2-Ethylanthraquinone | ~5% | Thermally induced byproducts |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.
Caption: Workflow for the forced degradation study of this compound.
HPLC-UV Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Potential Signaling Pathway Involvement
Some tetrahydroanthraquinones, which are structurally related to a class of this compound degradation products, have been shown to affect cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways.[2][3] These pathways are crucial in regulating cell survival, proliferation, and inflammation. The diagram below illustrates a simplified representation of how a tetrahydroanthraquinone derivative might interfere with the NF-κB signaling cascade.
Caption: Potential interference of a tetrahydroanthraquinone derivative with the NF-κB signaling pathway.
References
- 1. Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
Technical Support Center: Palladium Catalyst in 2-Amylanthraquinone Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrogenation of 2-amylanthraquinone (AAQ) using palladium catalysts.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic hydrogenation of this compound, offering potential causes and recommended actions.
| Observed Problem | Potential Causes | Recommended Troubleshooting Actions |
| Decreased Catalyst Activity | 1. Coke Deposition: Accumulation of carbonaceous deposits on the catalyst surface, blocking active sites.[1][2] 2. Catalyst Poisoning: Impurities in the feed or solvent (e.g., sulfur or nitrogen compounds) adsorbing on palladium sites. 3. Palladium Sintering: Agglomeration of palladium particles at high local temperatures, reducing the active surface area.[2] 4. Mechanical Fines: Generation of fine catalyst particles that can block the reactor bed. | 1. Coke Deposition: Perform regeneration (see protocols below). Optimize reaction conditions (temperature, pressure) to minimize side reactions leading to coke formation.[1] 2. Catalyst Poisoning: Analyze feedstock and solvent for potential poisons. Implement a feed purification step. 3. Palladium Sintering: Operate at the lowest possible temperature that maintains desired conversion. Ensure efficient heat removal from the reactor. 4. Mechanical Fines: Handle the catalyst gently. Use a catalyst with higher mechanical strength. |
| Decreased Selectivity to 2-Amylanthrahydroquinone | 1. Change in Palladium Particle Size: Sintering can lead to larger particles, which may favor over-hydrogenation or side reactions.[3] 2. Support Degradation: The catalyst support (e.g., alumina) may undergo changes that affect the palladium-support interaction and, consequently, selectivity. 3. Mass Transfer Limitations: Poor mixing or flow distribution can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation. | 1. Change in Palladium Particle Size: Characterize the spent catalyst to assess particle size distribution (e.g., via TEM). If sintering is confirmed, consider catalyst replacement or regeneration if possible. 2. Support Degradation: Analyze the physical and chemical properties of the spent catalyst support. 3. Mass Transfer Limitations: Ensure adequate mixing and uniform flow in the reactor. |
| Increased Pressure Drop Across the Reactor (Fixed-Bed) | 1. Catalyst Bed Compaction: Settling or crushing of catalyst particles. 2. Fines Generation: Mechanical degradation of the catalyst. 3. Fouling: Deposition of solid byproducts or impurities in the catalyst bed. | 1. Catalyst Bed Compaction: Ensure proper reactor loading procedures are followed. 2. Fines Generation: Screen the catalyst to remove fines before loading. 3. Fouling: Implement a feed filtration system. Perform a controlled shutdown and backflush the reactor if necessary. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of palladium catalyst deactivation in this compound hydrogenation?
The primary deactivation mechanisms are:
-
Coke Deposition: This is often the main cause, where carbonaceous materials cover the active palladium sites.[1]
-
Sintering: The agglomeration of palladium nanoparticles, which reduces the available surface area for reaction.[2]
-
Leaching: The loss of palladium from the support material into the reaction medium.[2]
-
Poisoning: The strong adsorption of impurities onto the active palladium sites.[2]
-
Palladium Migration: The movement and redistribution of palladium particles on the support.[1]
2. How can I regenerate a deactivated palladium catalyst?
Several methods can be employed for regeneration, depending on the cause of deactivation:
-
Solvent Washing: Soaking the catalyst in a suitable solvent (e.g., arenes) can remove soluble deposits.[4]
-
Steam Treatment: Using saturated steam at elevated temperatures (e.g., 105-115 °C) can help remove organic foulants.[4]
-
Oxidative Treatment: A controlled oxidation with a dilute hydrogen peroxide solution can burn off coke deposits.[1]
-
Acid/Base Washing: Dilute acid or alkaline solutions can be used to remove specific types of poisons or deposits.[5]
3. What is the effect of palladium particle size on catalyst performance?
Palladium particle size has a significant impact on both activity and selectivity. The turnover frequency (TOF) may show an inverse relationship with particle size, while the space-time yield (STY) can peak at an optimal size (e.g., around 4 nm).[3] The selectivity and deactivation rate are also influenced by the palladium particle size.[3]
4. How does the catalyst support influence deactivation?
The support material (e.g., Al₂O₃, SiO₂, activated carbon) plays a crucial role. The acidity of the support can influence the formation of byproducts and coke.[6] For instance, silica-supported catalysts may exhibit lower deactivation rates compared to alumina-supported ones due to weaker surface acidity.[7] The pore structure of the support is also critical for mass transfer and can be affected by fouling.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Palladium Catalyst
-
Sample Preparation: Carefully unload the deactivated catalyst from the reactor, ensuring it is not exposed to air if pyrophoric. Purge with an inert gas like nitrogen.
-
Surface Area and Pore Size Analysis: Use nitrogen physisorption (BET analysis) to determine the specific surface area, pore volume, and pore size distribution. A significant decrease in surface area and pore volume compared to the fresh catalyst suggests fouling or sintering.[8]
-
Microscopy: Employ Transmission Electron Microscopy (TEM) to visualize the palladium nanoparticles on the support. This allows for the determination of particle size distribution and can reveal sintering.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface composition and the chemical state of palladium. XPS can detect the presence of poisons and changes in the oxidation state of palladium.[1]
-
Thermogravimetric Analysis (TGA): Heat the catalyst in an inert or oxidizing atmosphere to quantify the amount of coke or other deposits.[1]
Protocol 2: Lab-Scale Catalyst Regeneration by Solvent and Steam Treatment
-
Solvent Washing: Place the deactivated catalyst in a vessel and soak it in an aromatic solvent (e.g., toluene, xylene) at 40-60 °C for several hours to dissolve organic residues.[4]
-
Decantation: Carefully decant the solvent.
-
Steam Treatment: Transfer the catalyst to a reactor that can be heated. Introduce saturated steam at 105-115 °C and maintain for a specified period (e.g., 1-2 hours).[4]
-
Drying: After steam treatment, dry the catalyst under a flow of dry nitrogen at an elevated temperature (e.g., 100-130 °C) to remove residual water.[5]
-
Activity Test: Evaluate the activity of the regenerated catalyst under standard hydrogenation conditions to determine the effectiveness of the regeneration process.
Visualizations
Caption: Primary causes and their effects leading to palladium catalyst deactivation.
Caption: A general workflow for troubleshooting palladium catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105057006A - Method for regenerating palladium catalyst for production of hydrogen peroxide solution through anthraquinone process - Google Patents [patents.google.com]
- 5. CN113289694B - Method for regenerating palladium catalyst in anthraquinone process hydrogen peroxide production - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Regeneration of Deactivated Catalysts in the Anthraquinone Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anthraquinone process for hydrogen peroxide production. It specifically addresses issues related to the deactivation and regeneration of palladium-based catalysts used in the hydrogenation step.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during catalyst use and regeneration.
Issue 1: Gradual or Rapid Loss of Catalyst Activity
Q: My catalyst's hydrogenation efficiency is decreasing. What are the likely causes and how can I fix it?
A: Loss of catalyst activity is a common issue and can generally be attributed to two main phenomena: fouling and poisoning.
-
Fouling: This is the most common cause of deactivation and involves the physical deposition of substances on the catalyst surface, blocking active sites.
-
Cause: High molecular weight organic materials, byproducts of the anthraquinone process, can precipitate on and clog the pores of the catalyst.[1]
-
Solution: Fouling is often reversible and can be addressed by washing the catalyst. Effective methods include treatment with boiling water or specific organic solvents to dissolve and remove the deposits.[1]
-
-
Poisoning: This involves the chemical deactivation of the catalyst's active sites.
-
Cause: Impurities in the feedstock, such as sulfur compounds, carbon monoxide, or chlorides, can strongly adsorb to the palladium surface, rendering it inactive.[1] Poisoning can be reversible or irreversible. Reversible poisoning, for instance, can be caused by the adsorption of water on the active sites and may account for a 30% loss in activity within a couple of days.[1]
-
Solution: For reversible poisoning, a simple regeneration procedure like a hot water wash may be sufficient. Irreversible poisoning is more challenging to address and may require more intensive chemical treatments or complete replacement of the catalyst.
-
Below is a troubleshooting workflow to help you identify the cause of deactivation and select an appropriate regeneration strategy.
Caption: Troubleshooting workflow for deactivated catalysts.
Issue 2: Regeneration Procedure is Ineffective
Q: I have tried regenerating my catalyst, but the activity is not fully restored. What could be the problem?
A: If a standard regeneration procedure does not restore catalyst activity, consider the following:
-
Incorrect Diagnosis: The primary deactivation mechanism might be different from what was assumed. For example, if irreversible poisoning has occurred, a simple solvent wash designed to remove organic foulants will not be effective.
-
Incomplete Removal of Contaminants: The regeneration procedure may not have been sufficient to remove all deactivating species. This could be due to insufficient treatment time, incorrect temperature, or an inappropriate choice of solvent or reagent.
-
Structural Changes to the Catalyst: In some cases, the catalyst support (e.g., alumina) or the palladium particles themselves may have undergone irreversible changes, such as sintering (the agglomeration of metal particles), which reduces the active surface area. High temperatures during operation or regeneration can cause this.
-
Leaching of Palladium: A fraction of the active metal (palladium) may have been lost from the support during the process or the regeneration itself.
For a more comprehensive regeneration, a multi-step approach may be necessary, as outlined in some patents. This can include a sequence of treatments with steam, organic solvents, and alkaline solutions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating palladium catalysts in the anthraquinone process?
A1: The most frequently cited methods for regeneration include treatments with:
Treatments with hydrogen peroxide and boiling water are noted to be particularly effective for deactivation caused by the deposition of organic materials.[3] Boiling water helps in removing surface contamination, while hydrogen peroxide, as an oxidizing agent, can open up blocked pores and active sites.
Q2: How effective are these regeneration methods?
A2: The effectiveness depends on the cause of deactivation. For fouling by organic deposits, regeneration can be highly effective, with reports of recovering 90-100% of the catalyst's original activity. After a useful life of about two years, a catalyst's activity might drop to 30% of a fresh catalyst, and regeneration aims to restore this.[4]
Q3: Is there a standard protocol for catalyst regeneration?
A3: While there isn't a single universal protocol, the following sections provide generalized experimental procedures for common regeneration methods based on available literature. The optimal conditions may vary depending on the specific catalyst and the nature of the deactivation.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of palladium catalysts under different conditions. Note that direct comparative studies are scarce in the literature, and the data is compiled from various sources.
| Catalyst State | Parameter | Value | Reference |
| Fresh Catalyst | Hydrogenation Efficiency | - | - |
| Deactivated Catalyst | Activity relative to fresh catalyst | ~30% (after 2 years) | [4] |
| Hydrogenation Efficiency | 4.9 g/L | [5] | |
| Regenerated Catalyst (Traditional Steaming) | Hydrogenation Efficiency | 6.3 g/L | [5] |
| Regenerated Catalyst (New Method) | Hydrogenation Efficiency | 5.5 g/L (initial) -> ~7.0 g/L (final) | [5] |
| Regenerated Catalyst (General) | Recovery of original activity | 90-100% | - |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific catalyst and experimental setup.
Protocol 1: Regeneration with Boiling Water
This method is primarily used to remove organic foulants from the catalyst surface.
Materials:
-
Deactivated Palladium on Alumina (Pd/Al₂O₃) catalyst
-
Deionized water
-
Beaker or another suitable vessel
-
Heating plate or water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Place the deactivated catalyst in a beaker.
-
Add a sufficient amount of deionized water to fully immerse the catalyst.
-
Heat the mixture to boiling (100°C) and maintain it at this temperature for 1-2 hours with gentle stirring.
-
Allow the mixture to cool down.
-
Separate the catalyst from the water by filtration.
-
Wash the catalyst with fresh deionized water a few times.
-
Dry the regenerated catalyst in an oven at 105-120°C for 2-4 hours or until a constant weight is achieved.
Protocol 2: Regeneration with Hydrogen Peroxide
This method uses the oxidizing properties of hydrogen peroxide to clear blocked pores and active sites.
Materials:
-
Deactivated Pd/Al₂O₃ catalyst
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-10% aqueous solution)
-
Deionized water
-
Beaker or another suitable vessel
-
Stirring plate
-
Filtration apparatus
-
Drying oven
Procedure:
-
Place the deactivated catalyst in a beaker.
-
Add the hydrogen peroxide solution to immerse the catalyst. Caution: The reaction can be exothermic. It is advisable to start with a small amount of catalyst and monitor the temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Separate the catalyst by filtration.
-
Thoroughly wash the catalyst with deionized water to remove any residual hydrogen peroxide.
-
Dry the catalyst in an oven at 105-120°C for 2-4 hours.
Process Visualization
The anthraquinone process is a cyclic operation involving several key steps. The diagram below illustrates the general workflow.
Caption: Workflow of the Anthraquinone Process.
References
- 1. pjsir.org [pjsir.org]
- 2. CN113289694B - Method for regenerating palladium catalyst in anthraquinone process hydrogen peroxide production - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ss-pub.org [ss-pub.org]
- 5. CN105057006A - Method for regenerating palladium catalyst for production of hydrogen peroxide solution through anthraquinone process - Google Patents [patents.google.com]
Side reactions of 2-Amylanthraquinone and byproduct formation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amylanthraquinone. The information provided addresses common side reactions and byproduct formation during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common industrial method for synthesizing this compound is the Friedel-Crafts acylation of an amylbenzene (such as tert-amylbenzene) with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This is a two-step process involving the initial formation of an intermediate, 2-(4-amylbenzoyl)benzoic acid, followed by a cyclization reaction to yield this compound.[1][3]
Q2: What are the main applications of this compound?
This compound is a critical component in the anthraquinone process (Riedl-Pfleiderer process), which is the primary industrial method for producing hydrogen peroxide.[4] In this process, it acts as a catalyst carrier in a working solution. Its high solubility and efficiency in the hydrogenation and oxidation cycle make it preferable to other alkylanthraquinones like 2-ethylanthraquinone.[4]
Q3: What are the common side reactions during the Friedel-Crafts synthesis of this compound?
During the Friedel-Crafts synthesis of this compound, several side reactions can occur, leading to the formation of impurities. These include:
-
Isomerization: Formation of isomers of this compound due to the rearrangement of the amyl group on the benzene ring.[3]
-
Polysubstitution: The introduction of more than one amyl group onto the aromatic ring, leading to di- or tri-alkylated byproducts.
-
Sulfonation: If oleum or concentrated sulfuric acid is used in the cyclization step, sulfonation of the aromatic rings can occur as a side reaction.
-
Incomplete Cyclization: Residual amounts of the intermediate, 2-(4-amylbenzoyl)benzoic acid, may remain if the cyclization reaction does not go to completion.
Q4: What byproducts are formed during the use of this compound in hydrogen peroxide production?
In the hydrogen peroxide production cycle, this compound undergoes repeated hydrogenation and oxidation. This can lead to the formation of degradation products, including:
-
Tetrahydroanthraquinones: Over-hydrogenation of the aromatic rings can lead to the formation of 2-amyl-5,6,7,8-tetrahydroanthraquinone.
-
Octahydroanthraquinones: Further hydrogenation can result in the formation of octahydroanthraquinones.
-
Anthrones: These can be formed through the hydrogenolysis of a C-O bond.
These degradation products can reduce the efficiency of the working solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Isomer formation. | - Increase reaction time or temperature. - Optimize temperature for both acylation and cyclization steps. - Use fresh or regenerated catalyst. - Employ a milder catalyst or an acid-binding agent to suppress isomerization.[3] |
| Presence of Multiple Isomers in the Final Product | - Use of a strong Lewis acid catalyst that promotes isomerization of the alkyl group. | - Use a milder Lewis acid catalyst. - Control the reaction temperature to minimize rearrangements. - Employ an acid-binding agent during the acylation step.[3] |
| Product is Difficult to Purify | - Presence of multiple byproducts with similar physical properties to the desired product. | - Optimize reaction conditions to minimize byproduct formation. - Employ multi-step purification techniques such as vacuum distillation followed by recrystallization.[5] |
| Discolored Product (Darker than expected) | - Presence of oxidized byproducts or residual catalyst. | - Ensure complete removal of the catalyst during workup. - Purify the product by recrystallization from a suitable solvent like ethanol. |
| Low Efficiency in Hydrogen Peroxide Production | - High concentration of degradation products (tetrahydroanthraquinones, etc.) in the working solution. | - Regenerate the working solution to remove degradation products. - Optimize hydrogenation conditions (temperature, pressure, catalyst) to minimize over-hydrogenation. |
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a general overview of the impact of key parameters on the purity of this compound.
| Parameter | Condition | Effect on Purity | Common Byproducts |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Can decrease purity due to increased side reactions. | Isomers, polyalkylated products. |
| Milder Lewis Acid (e.g., FeCl₃) or Solid Acid Catalyst | Can improve purity by reducing isomerization. | Lower levels of isomers. | |
| Temperature | High Temperature | Can lead to increased isomerization and other side reactions. | Isomers, degradation products. |
| Optimal Temperature | Maximizes yield of the desired product while minimizing byproducts. | - | |
| Solvent | Non-polar solvents | Can influence catalyst activity and product solubility. | - |
| Reaction Time | Insufficient | Incomplete reaction, leaving starting materials and intermediates. | 2-(4-amylbenzoyl)benzoic acid. |
| Excessive | May promote the formation of degradation products. | - |
A patent for the synthesis of this compound reported a final product with the following specifications after purification:
-
Content: ≥96%
-
Dissociated Anthraquinone: ≤2%
-
Tertiary/Secondary Amyl Isomer Ratio: 80-90 / 20-10
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
tert-Amylbenzene
-
Phthalic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
Step 1: Acylation to form 2-(4-tert-amylbenzoyl)benzoic acid
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
In an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask.
-
Slowly add anhydrous aluminum chloride to the dichloromethane with stirring.
-
Dissolve phthalic anhydride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the phthalic anhydride solution dropwise to the aluminum chloride suspension over 30-60 minutes, maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, add tert-amylbenzene dropwise over 30-60 minutes, keeping the temperature below 10°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 10% HCl, water, 5% NaOH, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to form this compound
-
To the crude 2-(4-tert-amylbenzoyl)benzoic acid, add concentrated sulfuric acid or oleum.
-
Heat the mixture to 80-100°C and stir for 2-4 hours.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry the solid to obtain crude this compound.
Protocol 2: Purification of this compound
Method 1: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Method 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask under vacuum.
-
Collect the fraction that distills at the boiling point of this compound under the applied pressure.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Byproduct formation in the H₂O₂ production cycle.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 2. CN110937988A - One-step process for preparing 2-alkyl anthraquinone - Google Patents [patents.google.com]
- 3. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of the 2-Amylanthraquinone process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the 2-Amylanthraquinone (2-AAQ) process for hydrogen peroxide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the this compound process, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Hydrogenation Efficiency or Slow Reaction Rate
Q: My hydrogenation reaction is slow, or the conversion of 2-AAQ is lower than expected. What are the potential causes and how can I resolve this?
A: Low hydrogenation efficiency is a common problem that can be attributed to several factors, primarily related to the catalyst, reaction conditions, or the working solution.
Potential Causes and Solutions:
-
Catalyst Deactivation:
-
Cause: The active sites of the palladium catalyst can be blocked by organic deposits, by-products, or fine particles from previous process steps. Reversible poisoning can lead to a significant loss in activity.
-
Solution: Implement a catalyst regeneration protocol. A common procedure involves washing the catalyst with a solvent, followed by treatment with steam and/or an alkaline solution to remove fouling.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction is sensitive to temperature, pressure, and hydrogen flow rate. Deviations from the optimal ranges can significantly decrease the reaction rate.
-
Solution: Optimize the reaction parameters. Based on literature, effective conditions for 2-AAQ hydrogenation in a micro-packed-bed reactor have been reported at 50 °C and 300 kPa.[1] For slurry reactors, temperatures around 60 °C and pressures of 0.3 MPa have been used for similar anthraquinone derivatives.
-
-
Poor Mass Transfer:
-
Cause: Inefficient mixing of the three phases (gas, liquid, solid) can limit the availability of hydrogen at the catalyst surface, which is often the rate-limiting step.
-
Solution: Ensure vigorous agitation in slurry reactors to keep the catalyst suspended and to maximize the gas-liquid interfacial area. In packed-bed reactors, ensure uniform flow distribution to prevent channeling.
-
-
Issues with the Working Solution:
-
Cause: The composition of the solvent can affect the solubility of 2-AAQ and the viscosity of the solution, which in turn influences mass transfer. An improper solvent ratio can hinder the process.
-
Solution: A common solvent system is a mixture of a non-polar aromatic solvent and a polar solvent. A 3:1 ratio of trimethylbenzene (TMB) to trioctylphosphate (TOP) has been shown to be effective.[1]
-
Issue 2: Catalyst Deactivation
Q: I'm observing a gradual or sudden drop in catalyst performance over time. What causes catalyst deactivation and what are the regeneration options?
A: Catalyst deactivation is a critical issue in the 2-AAQ process. The primary causes are fouling and poisoning of the palladium catalyst.
Causes of Deactivation:
-
Fouling: High molecular weight by-products and degradation products can deposit on the catalyst surface, blocking active sites and pores.
-
Poisoning: Impurities in the hydrogen or the working solution can irreversibly bind to the palladium, rendering it inactive.
-
Mechanical Attrition: In slurry reactors, the physical breakdown of the catalyst support can lead to the loss of active material.
Catalyst Regeneration Protocol:
Deactivated palladium catalysts can often be regenerated to recover a significant portion of their activity. A general procedure is as follows:
-
Solvent Wash: Wash the catalyst with an organic solvent (e.g., an aromatic hydrocarbon) to dissolve and remove soluble organic deposits.
-
Steam Treatment: Treat the catalyst with saturated steam to remove heavier organic residues.
-
Alkaline Wash: A subsequent wash with a dilute alkaline solution can help in removing acidic degradation products.[2]
-
Drying: Dry the regenerated catalyst, typically with a stream of dry nitrogen, before reintroducing it to the reactor.
Issue 3: High Level of By-products and Degradation Products
Q: My process is generating a high concentration of unwanted by-products. How can I identify them and minimize their formation?
A: The formation of by-products reduces the overall efficiency and can contribute to catalyst deactivation. The main side reactions are over-hydrogenation and the formation of degradation products.
Common By-products:
-
Tetrahydro-2-amylanthraquinone (H4-AAQ): This is an over-hydrogenation product. While it can also participate in the H2O2 production cycle, its formation can alter the optimal composition of the working solution.
-
Octahydro-2-amylanthrahydroquinone (H8-AAQH2): This is an inactive, undesired by-product resulting from excessive hydrogenation.
-
Anthrones and Dianthrones: These are degradation products that are not easily regenerated and must be removed from the working solution.
Strategies to Minimize By-product Formation:
-
Control Hydrogenation Depth: Avoid excessive hydrogenation by limiting the reaction time or hydrogen supply. Hydrogenation is often kept below 70% conversion to minimize side reactions.[3]
-
Optimize Catalyst Selectivity: The selectivity of the catalyst is influenced by the palladium particle size and the properties of the support. Smaller palladium particles may not always lead to better selectivity.
-
Working Solution Regeneration: Periodically, a portion of the working solution should be treated, for example with activated alumina, to remove accumulated degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound (2-AAQ) over 2-Ethylanthraquinone (EAQ)?
A1: 2-AAQ offers several advantages, including higher solubility in the organic solvents used for the working solution and a potentially higher hydrogenation rate.[4] This can lead to a more concentrated working solution, thereby increasing the productivity of hydrogen peroxide per unit volume.
Q2: What is a typical catalyst used for the 2-AAQ process?
A2: The most common catalyst is palladium supported on a high-surface-area material, typically gamma-alumina (γ-Al2O3) or silica (SiO2). The palladium loading is usually in the range of 0.2-5 wt%.
Q3: How does the palladium particle size affect the catalyst's performance?
A3: The effect of palladium particle size is complex. While smaller particles increase the available surface area, some studies have shown that the turnover frequency (TOF) can decrease with decreasing particle size. However, the space-time yield (STY) has been observed to peak at a particle size of around 4 nm. The selectivity and deactivation rate are also influenced by particle size.
Q4: What analytical methods are recommended for monitoring the 2-AAQ process?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the process. A reverse-phase HPLC method can be used to quantify the concentrations of 2-AAQ, its hydrogenated form (2-AAQH2), and various degradation products. This allows for real-time tracking of the reaction progress and the build-up of impurities. An example of an HPLC method for anthraquinone degradation products uses a C18 column with a mobile phase of acetonitrile, buffer, and methanol.[5]
Data Presentation
The following tables summarize quantitative data from various studies to provide a basis for comparison and optimization.
Table 1: Comparison of this compound (taAQ) and 2-Ethylanthraquinone (eAQ) Hydrogenation
| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) | Reference |
| Hydrogenation Rate | Significantly slower (about half of eAQ) | Faster | [6][7] |
| Maximum H₂O₂ Yield | Higher (up to 98%) | Lower (around 92%) | [7] |
| Degradation Products | Smaller amount | Higher amount | [6][7] |
| Reaction Conditions | 60 °C, 0.3 MPa | 60 °C, 0.3 MPa | [6] |
Table 2: Effect of Catalyst Support on Hydrogenation Performance of 2-AAQ
| Catalyst | Pd Particle Size (nm) | H₂O₂ Yield (g·L⁻¹) | Selectivity (%) | Reference |
| Pd-AlPO-31/SiO₂ | Not specified | 8.4 | 96 | [1] |
| Pd-AlPO-5/SiO₂ | Larger than Pd-AlPO-11/SiO₂ | 7.8 | Not specified | [1] |
| Pd-AlPO-11/SiO₂ | Smaller than others | Lower than others | 65 | [1] |
| Pd/SiO₂ | Larger than Pd-AlPO-11/SiO₂ | Lower than Pd-AlPO-31/SiO₂ | Not specified | [1] |
Table 3: Optimized Reaction Parameters from a Micro-Packed-Bed Reactor Study
| Parameter | Optimal Value | Reference |
| Temperature | 50 °C | [1][7] |
| Pressure | 300 kPa | [1][7] |
| Solvent Composition (TMB:TOP) | 3:1 | [1][7] |
| Hydrogenation Efficiency | 10.13 g L⁻¹ | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the 2-AAQ process.
Protocol 1: Preparation of Pd/γ-Al₂O₃ Catalyst by Incipient Wetness Impregnation
-
Support Preparation: Dry the γ-Al₂O₃ support at 120 °C for at least 4 hours to remove any adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of a palladium precursor, such as Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O). The concentration should be calculated to achieve the desired palladium weight loading (e.g., 1-5 wt%) based on the pore volume of the alumina support.
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support with constant mixing until the pores are completely filled.
-
Drying: Dry the impregnated support at 120 °C for 6-12 hours.
-
Calcination: Calcine the dried catalyst in air at a specified temperature (e.g., 400-500 °C) for 2-4 hours.
-
Reduction: Before use, reduce the catalyst in a stream of hydrogen (H₂) at an elevated temperature (e.g., 120 °C) for 2 hours.
Protocol 2: Laboratory-Scale 2-AAQ Hydrogenation Experiment
-
Reactor Setup: Use a stirred-tank slurry reactor equipped with a gas inlet, sampling port, temperature controller, and a magnetic stirrer.
-
Working Solution: Prepare the working solution by dissolving 2-AAQ in the desired solvent mixture (e.g., TMB and TOP) to the target concentration.
-
Catalyst Loading: Add the prepared and pre-reduced Pd/γ-Al₂O₃ catalyst to the reactor.
-
Reaction Initiation: Seal the reactor, purge with nitrogen, and then introduce hydrogen at the desired pressure. Heat the reactor to the target temperature while stirring vigorously.
-
Reaction Monitoring: Periodically, take samples from the reaction mixture through the sampling port.
-
Sample Analysis: Immediately analyze the samples using HPLC to determine the concentration of 2-AAQ, 2-AAQH₂, and any by-products.
-
Reaction Termination: After the desired reaction time or conversion is reached, stop the hydrogen flow, cool the reactor, and purge with nitrogen.
Mandatory Visualization
Caption: Workflow of the this compound process for hydrogen peroxide production.
Caption: Troubleshooting logic for diagnosing low hydrogenation yield.
Caption: The cycle of catalyst deactivation and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.hep.com.cn [academic.hep.com.cn]
- 7. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Amylanthraquinone in H₂O₂ Production
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using 2-amylanthraquinone (2-AAQ) in the anthraquinone process for hydrogen peroxide (H₂O₂) production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my H₂O₂ yield lower than expected?
A low H₂O₂ yield can be attributed to several factors throughout the production cycle. Here are the primary areas to investigate:
-
Inefficient Hydrogenation: The conversion of this compound (2-AAQ) to 2-amylanthrahydroquinone (2-AAHQ) may be incomplete. This can be caused by:
-
Catalyst Deactivation: The palladium catalyst can lose activity due to poisoning by impurities or physical blockage of active sites.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or hydrogen flow rate can hinder the reaction.
-
Poor Mixing: Inadequate agitation in the reactor can lead to inefficient contact between the catalyst, working solution, and hydrogen.
-
-
Degradation of the Working Solution: Side reactions can lead to the formation of inactive byproducts, reducing the concentration of active 2-AAQ.[1][3] Common degradation products include 2-amyl-5,6,7,8-tetrahydroanthraquinone (H₄AAQ) and other hydrogenated species.[4]
-
Inefficient Oxidation: The conversion of 2-AAHQ back to 2-AAQ while forming H₂O₂ might be incomplete. This can be due to insufficient oxygen supply or suboptimal oxidation conditions.
-
Losses During Extraction: The liquid-liquid extraction process to separate H₂O₂ from the working solution may not be efficient, leaving some product behind.
Q2: What causes the degradation of this compound (2-AAQ) in the working solution?
Degradation of 2-AAQ is a primary cause of reduced efficiency in the anthraquinone process. The main degradation pathways include:
-
Over-hydrogenation: The most common degradation route is the hydrogenation of the aromatic rings of the anthraquinone molecule.[1] This leads to the formation of tetrahydroanthraquinones (such as H₄AAQ) and eventually octahydroanthraquinones.[5][6] These hydrogenated forms are often less effective or inactive in the H₂O₂ production cycle.[7]
-
Formation of Anthrones: Tautomerization of the hydroquinone can lead to the formation of anthrones, which are inactive byproducts.[7]
-
Solvent Instability: Certain solvents in the working solution can degrade under process conditions, leading to impurities that can affect the stability of the 2-AAQ. For instance, 2-methylcyclohexyl acetate can hydrolyze into 2-methylcyclohexanol and acetic acid in the presence of water and acid.[8]
Q3: How can I regenerate a degraded working solution?
Regeneration of the working solution is crucial for the economic viability of the anthraquinone process. The goal is to convert inactive degradation products, primarily tetrahydroanthraquinones, back into the active anthraquinone form.
-
Catalytic Regeneration: The most common method involves treating the working solution with a catalyst, such as activated alumina (Al₂O₃) or magnesium oxide (MgO), at elevated temperatures (50-100°C).[4][5][6] This process can convert tetrahydroanthraquinones back to the parent anthraquinone.
-
Microwave-Assisted Regeneration: The use of microwave irradiation in conjunction with a catalyst like aluminum oxide has been shown to be effective in converting byproducts, including octahydro alkyl anthraquinones, back to productive forms.[5]
Q4: What are the signs of catalyst deactivation, and how can it be addressed?
Palladium catalyst deactivation is a significant operational challenge.
-
Signs of Deactivation:
-
A noticeable decrease in the rate of hydrogenation.
-
The need for higher temperatures or pressures to achieve the same conversion rate.
-
An increase in the formation of degradation products.[1]
-
-
Causes of Deactivation:
-
Poisoning: Impurities in the hydrogen or working solution can irreversibly bind to the catalyst's active sites.
-
Coking/Fouling: Deposition of organic byproducts on the catalyst surface can block pores and active sites.[2]
-
Sintering: High temperatures can cause the small palladium particles to agglomerate, reducing the active surface area.
-
-
Addressing Deactivation:
-
Regeneration: Deactivated catalysts can sometimes be regenerated. Methods include washing with solvents (like ethanol), treatment with nitric acid or hydrogen peroxide, or using boiling water and steam to remove deposits.[2]
-
Replacement: In cases of irreversible deactivation, the catalyst must be replaced.
-
Process Optimization: Ensuring high purity of reactants and maintaining optimal operating conditions can prolong catalyst life.
-
Quantitative Data Summary
| Parameter | This compound (2-AAQ) | 2-Ethylanthraquinone (2-EAQ) | Reference |
| Solubility | Higher solubility in common working solution solvents. | Lower solubility compared to 2-AAQ. | [9][10] |
| Hydrogenation Rate | Slower hydrogenation rate. | Faster hydrogenation rate. | [7] |
| Max H₂O₂ Yield | Higher maximum yield of H₂O₂. | Lower maximum yield of H₂O₂. | [7] |
| Degradation Products | Forms a smaller amount of degradation products. | Forms a higher amount of degradation products. | [7] |
| Hydrogenation Efficiency | Can achieve higher hydrogenation efficiency (e.g., 10.13 g/L). | Lower hydrogenation efficiency under similar advanced reactor conditions. | [11] |
Experimental Protocols
1. Determination of H₂O₂ Concentration by Potassium Permanganate Titration
This method relies on the oxidation of H₂O₂ by a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a faint pink color from the excess KMnO₄.
Reagents:
-
Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1:3 dilution (1 part concentrated H₂SO₄ to 3 parts deionized water)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the H₂O₂ solution into a beaker. The sample size will depend on the expected H₂O₂ concentration (e.g., ~3.5 g for 50% H₂O₂).[12]
-
Transfer the sample to a 500-mL volumetric flask containing approximately 250 mL of deionized water and 2 mL of the 1:3 H₂SO₄ solution.[12]
-
Dilute the solution to the 500 mL mark with deionized water and mix thoroughly.[12]
-
Pipette a 20.0 mL aliquot of this diluted solution into a 500-mL Erlenmeyer flask.[12]
-
Add an additional 15 mL of 1:3 H₂SO₄ and 60 mL of deionized water to the Erlenmeyer flask.[12]
-
Titrate the solution with the standardized KMnO₄ solution from a burette until the first appearance of a faint pink color that persists for at least 30 seconds.[12][13]
-
Record the volume of KMnO₄ solution used.
-
Calculate the H₂O₂ concentration based on the stoichiometry of the reaction: 2 KMnO₄ + 5 H₂O₂ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 8 H₂O + 5 O₂.
2. Analysis of the Working Solution (Qualitative and Quantitative)
To monitor the health of the working solution, it is essential to quantify the concentration of 2-AAQ and its main degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.
General HPLC Protocol Outline:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer. The exact composition will need to be optimized.
-
Detection: UV detection at a wavelength where both 2-AAQ and its degradation products have significant absorbance (e.g., around 254 nm).
-
Standard Preparation: Prepare standard solutions of pure 2-AAQ and, if available, key degradation products (like H₄AAQ) at known concentrations in the working solution solvent.
-
Sample Preparation: Dilute a sample of the working solution with a suitable solvent (e.g., the mobile phase) to a concentration within the calibration range.
-
Analysis: Inject the prepared standards and sample onto the HPLC system. Identify and quantify the components by comparing their retention times and peak areas to those of the standards.
Visualizations
Diagram 1: Anthraquinone Process Workflow
Caption: Workflow of the this compound process for H₂O₂ production.
Diagram 2: 2-AAQ Degradation and Regeneration Pathway
References
- 1. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP1261546B1 - Regeneration of a working solution in a hydrogen peroxide production process - Google Patents [patents.google.com]
- 6. US6946061B2 - Regeneration of a working solution in a hydrogen peroxide production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on Hydrolytic Stability of Hydroanthraquinone Solvents-Academax [us.academax.com]
- 9. researchgate.net [researchgate.net]
- 10. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 11. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. solvay.com [solvay.com]
- 13. products.evonik.com [products.evonik.com]
Strategies to prevent over-hydrogenation of 2-Amylanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the over-hydrogenation of 2-Amylanthraquinone (AAQ).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound, focusing on symptoms, potential causes, and corrective actions to mitigate over-hydrogenation and improve selectivity towards the desired 2-amylanthrahydroquinone (AAQH2).
| Symptom | Potential Cause | Suggested Corrective Action |
| Low Yield of Hydrogen Peroxide (H₂O₂) after Oxidation | Over-hydrogenation of the anthraquinone ring: Formation of tetrahydro- (H₄AAQ) and other inactive byproducts reduces the concentration of active quinones available for oxidation. | 1. Optimize Reaction Time: Monitor the reaction progress and stop it before significant byproduct formation occurs. For instance, in some systems, the yield of H₄taAQ increases steeply after about 45 minutes.[1] 2. Adjust Reaction Temperature: Lowering the temperature can decrease the rate of over-hydrogenation. Industrial processes are often temperature-dependent. 3. Modify Catalyst: Consider using a catalyst with optimized properties (e.g., larger pore size, modified support) to enhance selectivity. |
| High Consumption of Hydrogen Relative to AAQ Conversion | Formation of deep hydrogenation products: Hydrogen is consumed in the saturation of the aromatic rings, leading to a higher than expected hydrogen uptake for the desired quinone-to-hydroquinone conversion. | 1. Review Catalyst Selectivity: The catalyst might have high activity but low selectivity. Consider catalysts with modifiers or different support materials that are known to suppress ring hydrogenation.[2][3] 2. Lower Hydrogen Pressure: Reducing the hydrogen pressure can sometimes decrease the rate of non-selective hydrogenation reactions. A typical pressure used in studies is 0.3 MPa.[1][4] |
| Presence of Unexpected Peaks in GC-MS Analysis | Formation of degradation byproducts: Over-hydrogenation can lead to a variety of byproducts, including 2-amyl-tetrahydroanthraquinone and other degradation products.[5][6] | 1. Confirm Byproduct Identity: Use GC-MS to identify the specific byproducts being formed.[5][6] 2. Adjust Process Parameters: Based on the identified byproducts, adjust reaction time, temperature, and pressure to disfavor their formation. For example, the formation of tetrahydro-derivatives may be favored at longer reaction times.[1] |
| Catalyst Deactivation | Fouling of catalyst surface by degradation products: Over-hydrogenation byproducts can adsorb strongly to the catalyst surface, blocking active sites. | 1. Implement a Catalyst Regeneration Protocol: If applicable for your catalyst type. 2. Optimize Reaction Conditions to Minimize Byproduct Formation: Preventing the formation of fouling agents is the most effective strategy. |
Frequently Asked Questions (FAQs)
1. What are the main products of this compound over-hydrogenation?
Over-hydrogenation of this compound (AAQ) primarily leads to the formation of 2-amyl-5,6,7,8-tetrahydroanthrahydroquinone (H₄AAQH₂). While this species can still be oxidized to produce H₂O₂, its rate of oxidation is significantly slower than that of 2-amylanthrahydroquinone (AAQH₂), leading to lower process efficiency. Further hydrogenation can result in inactive byproducts that do not produce H₂O₂.
2. How does the choice of catalyst affect the selectivity of AAQ hydrogenation?
The catalyst plays a crucial role in determining the selectivity of the hydrogenation reaction. Key factors include:
-
Active Metal: Palladium (Pd) is the most commonly used active metal.[1][4]
-
Catalyst Support: The support material (e.g., Al₂O₃, SiO₂) and its properties, such as pore size and surface acidity, can significantly influence catalyst activity and selectivity.[7] Larger pore sizes can be beneficial for the diffusion of bulky molecules like AAQ, potentially suppressing deep hydrogenation.
-
Particle Size: The size of the palladium particles can also affect the reaction selectivity.[8]
3. What is the effect of temperature and pressure on over-hydrogenation?
Generally, increasing the temperature and pressure can lead to higher reaction rates, but may also increase the rate of over-hydrogenation. The optimal conditions are a trade-off between reaction rate and selectivity. For example, studies have shown that hydrogenation of anthraquinones is temperature-dependent, with higher temperatures leading to increased conversion.[9] A common set of conditions for selective hydrogenation is a temperature of around 50-60°C and a hydrogen pressure of 0.3 MPa.[1][4][10]
4. Which analytical methods are suitable for monitoring the hydrogenation of this compound and detecting byproducts?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of the reaction mixture.[5][6] It allows for the identification and quantification of the desired product, unreacted starting material, and various over-hydrogenation byproducts.
Experimental Protocols
Selective Hydrogenation of this compound
This protocol is a generalized procedure based on common practices in the literature.[1][4] Researchers should optimize the parameters for their specific experimental setup.
Materials:
-
This compound (AAQ)
-
Palladium-based catalyst (e.g., Pd/Al₂O₃)
-
Solvent system (e.g., a mixture of a non-polar solvent like trimethylbenzene and a polar solvent like trioctyl phosphate)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Hydrogen gas
Procedure:
-
Add the solvent and the catalyst to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Activate the catalyst in situ by heating to the desired reaction temperature (e.g., 60°C) under hydrogen pressure (e.g., 0.3 MPa) for a specified time (e.g., 1 hour).
-
Introduce the this compound solution into the reactor.
-
Start the hydrogenation by feeding hydrogen gas at a constant pressure while stirring vigorously.
-
Monitor the reaction progress by taking samples at regular intervals for analysis.
-
Once the desired conversion is reached, stop the hydrogen flow and cool the reactor.
-
Filter the catalyst from the reaction mixture under an inert atmosphere.
GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or the reaction solvent).
-
If necessary, derivatize the samples to improve the volatility and thermal stability of the analytes.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
Data Analysis: Identify the compounds based on their retention times and mass spectra by comparing them with known standards or library data.
Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for this compound hydrogenation.
References
- 1. academic.hep.com.cn [academic.hep.com.cn]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 2-Amylanthraquinone and 2-Ethylanthraquinone in Hydrogen Peroxide Production
In the industrial synthesis of hydrogen peroxide (H₂O₂) via the anthraquinone autoxidation (AO) process, the choice of the alkylanthraquinone carrier is a critical factor influencing efficiency, yield, and operational stability. For decades, 2-ethylanthraquinone (EAQ) has been the industry standard. However, 2-amylanthraquinone (AAQ) has emerged as a promising alternative, demonstrating significant advantages in key performance areas. This guide provides an objective comparison of AAQ and EAQ, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound generally exhibits superior performance over 2-ethylanthraquinone in the hydrogen peroxide production process, primarily due to its significantly higher solubility in the organic solvents used in the "working solution." This increased solubility allows for a higher concentration of the active carrier, leading to a greater overall H₂O₂ yield per unit volume. While the hydrogenation rate of some AAQ isomers, such as 2-tert-amylanthraquinone (taAQ), may be slower than that of EAQ, this is often compensated by a higher maximum H₂O₂ yield and the formation of fewer degradation by-products. This leads to a more stable and efficient long-term operation.
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between this compound and 2-ethylanthraquinone based on available experimental data.
| Parameter | This compound (taAQ) | 2-Ethylanthraquinone (EAQ) | Reference |
| Hydrogenation Rate | Slower (approximately half that of EAQ) | Faster | [1] |
| Maximum H₂O₂ Yield | Higher | Lower | [1] |
| Degradation Products | Smaller amount | Higher amount | [1] |
| Primary Degradation Product | Tetrahydro-2-amylanthraquinone (H₄taAQ) | Not specified as primary | [1] |
Table 1: Hydrogenation Performance Comparison
| Solvent System | This compound (AAQ) Solubility | 2-Ethylanthraquinone (EAQ) Solubility | Key Finding | Reference |
| Trimethylbenzene (TMB) & Diisobutylcarbinol (DIBC) | Much higher than EAQ | Lower than AAQ | Solubility of both increases with temperature and TMB ratio. | [2] |
| TMB & Trioctyl phosphate (TOP) | Approximately 3 times greater than EAQ | Lower than AAQ | AAQ shows significantly enhanced solubility. | [2] |
| TMB & Tetrabutylurea | Higher than in TMB/TOP | Lower than AAQ | This solvent system shows promise for increased solubility of both quinones. | [2] |
| TMB & Methylcyclohexylacetate | Higher than in TMB/TOP | Lower than AAQ | Another promising solvent system for enhancing solubility. | [2] |
Table 2: Solubility Comparison in Various Solvent Systems
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. The following protocols are based on a comparative study of 2-tert-amylanthraquinone and 2-ethylanthraquinone.[1]
Hydrogenation of Alkylanthraquinone
Objective: To catalytically hydrogenate the alkylanthraquinone to its corresponding hydroquinone form.
Materials and Equipment:
-
2-tert-amylanthraquinone (taAQ) or 2-ethylanthraquinone (EAQ)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Working solution solvent: 1:1 v/v mixture of 1,3,5-trimethylbenzene (TMB) and trioctyl phosphate (TOP)
-
Teflon-lined autoclave with a magnedrive stirrer
-
Hydrogen gas supply
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
The Pd/Al₂O₃ catalyst is pre-treated.
-
The autoclave is charged with a specific amount of the catalyst and the working solution containing the dissolved alkylanthraquinone (e.g., 0.45 mol/L).
-
The reactor is sealed and purged with nitrogen gas to remove air.
-
The temperature is raised to 60°C and the pressure is increased to 0.3 MPa with hydrogen gas.
-
The reaction mixture is stirred vigorously to ensure good contact between the catalyst, reactants, and hydrogen.
-
Samples of the reaction mixture are taken at regular intervals and analyzed by HPLC to determine the concentration of the remaining alkylanthraquinone and the formation of by-products.
-
The consumption of hydrogen is monitored to determine the reaction rate.
Oxidation of Alkylhydroquinone and H₂O₂ Yield Determination
Objective: To oxidize the alkylhydroquinone to produce hydrogen peroxide and regenerate the original alkylanthraquinone.
Materials and Equipment:
-
Hydrogenated working solution from the previous step
-
Compressed air or oxygen supply
-
Gas dispersion tube
-
Potassium permanganate (KMnO₄) solution for titration
-
Sulfuric acid (H₂SO₄)
Procedure:
-
The hydrogenated working solution is transferred to a suitable reaction vessel.
-
Air or oxygen is bubbled through the solution via a gas dispersion tube at a controlled flow rate.
-
The oxidation process is typically carried out at a temperature of around 40-50°C.
-
The solution is periodically sampled to determine the concentration of hydrogen peroxide.
-
The H₂O₂ concentration is determined by titration with a standardized potassium permanganate solution in the presence of sulfuric acid.
-
The H₂O₂ yield is calculated based on the initial amount of alkylanthraquinone.
Experimental and Logical Flow Diagrams
The following diagrams illustrate the anthraquinone process and the experimental workflow for comparing the two quinones.
Caption: The cyclic anthraquinone process for hydrogen peroxide production.
Caption: Workflow for comparing EAQ and AAQ performance.
Discussion of Results
The primary advantage of this compound is its enhanced solubility in the organic solvents that constitute the working solution.[2] This allows for a higher concentration of the reacting species, which can lead to a more productive process. Industrially, this translates to the potential for smaller and more efficient production plants, requiring less equipment and energy.[3]
The hydrogenation of 2-tert-amylanthraquinone is observed to be slower than that of 2-ethylanthraquinone.[1] This is attributed to the steric hindrance of the bulkier tert-amyl group, which can limit its access to the active sites of the palladium catalyst.[1] However, this slower reaction rate is associated with a reduction in the formation of undesirable by-products. The major by-product in the hydrogenation of taAQ is its tetrahydro derivative, which is still an active quinone for H₂O₂ production. In contrast, the degradation of EAQ can lead to the formation of inactive species.[1][4]
The higher maximum yield of H₂O₂ with taAQ suggests that the subsequent oxidation of the amylhydroquinone is highly efficient and that the overall process is more selective towards the desired product.[1] The reduced formation of degradation products also implies a more stable working solution, requiring less frequent regeneration and replenishment of the expensive quinone carrier.
Conclusion
The selection of this compound as a carrier in the anthraquinone process for hydrogen peroxide production offers significant advantages over the traditional 2-ethylanthraquinone. The most notable benefit is its higher solubility, which directly translates to increased production capacity. While the hydrogenation rate may be slower for certain isomers, this is offset by a higher H₂O₂ yield and improved stability due to the formation of fewer degradation products. For researchers and professionals in chemical and pharmaceutical development, the use of this compound presents an opportunity to optimize the synthesis of hydrogen peroxide, a critical reagent in many applications. Further research into the performance of different amylanthraquinone isomers and their behavior in various solvent systems could lead to even greater efficiencies in this vital industrial process.
References
A Comparative Guide to Analytical Methods for 2-Amylanthraquinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of 2-Amylanthraquinone, a key component in various industrial processes, including its significant role as a working solution component in hydrogen peroxide production.[1][2] The selection of an appropriate analytical technique is critical for process optimization, quality control, and safety. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound.
Introduction to Analytical Techniques
The choice between HPLC, GC-MS, and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying compounds in a liquid mobile phase. It is particularly suitable for non-volatile and thermally labile compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, enhancing specificity.[3][4]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.
Comparative Analysis of Method Performance
While specific comparative studies on this compound are limited in publicly available literature, performance data from the analysis of other structurally related anthraquinone derivatives provide valuable insights into the expected capabilities of each technique. The following table summarizes typical validation parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Moderate to High | High | Very High |
| Sample Throughput | High | Moderate | Moderate to High |
| Cost | Low to Moderate | Moderate | High |
Note: The values presented are typical and can vary significantly based on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections provide generalized methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for routine quality control of this compound in industrial solutions.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Analyze replicate injections of a standard solution to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and is suitable for identifying and quantifying this compound, especially in complex matrices where co-eluting impurities may be present.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas:
-
Helium at a constant flow rate.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Perform liquid-liquid extraction or solid-phase extraction if sample cleanup is required to remove non-volatile components.
-
Inject a small volume of the final solution into the GC.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) to ensure elution of this compound.
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range that includes the molecular ion of this compound. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
Validation Parameters:
-
Follow a similar validation strategy as for the HPLC method, with a focus on specificity demonstrated by the unique mass spectrum of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is the most sensitive and selective method, ideal for trace-level quantification of this compound in challenging matrices or when very low detection limits are required.
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column.
Mobile Phase:
-
A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
Sample Preparation:
-
Similar to HPLC, but may require more rigorous cleanup and dilution to minimize matrix effects.
LC-MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, where specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.
Validation Parameters:
-
The validation protocol is similar to that of HPLC and GC-MS but with a strong emphasis on assessing and mitigating matrix effects, which can significantly impact the accuracy of LC-MS/MS quantification.
Method Validation Workflow and Signaling Pathway Diagrams
To ensure the reliability and accuracy of analytical data, a thorough method validation is essential. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not the primary concern.
-
GC-MS provides enhanced specificity, which is crucial for identifying and quantifying this compound in the presence of interfering substances.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level analysis and for applications requiring the utmost accuracy in complex sample matrices.
A thorough method validation according to established guidelines is imperative to ensure that the chosen method is fit for its intended purpose and generates reliable and accurate data.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Catalysts for 2-Amylanthraquinone Hydrogenation
For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is paramount. In the production of hydrogen peroxide via the anthraquinone process, the hydrogenation of 2-amylanthraquinone (AAQ) is a critical step. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of different catalysts for this compound hydrogenation, supported by experimental data, to aid in catalyst selection and process optimization.
This guide delves into the performance of two primary catalysts: the widely used Palladium on alumina (Pd/Al2O3) and the alternative, Raney Nickel. While extensive quantitative data is available for palladium-based catalysts, direct comparative data for Raney Nickel in this compound hydrogenation is less prevalent in the reviewed literature.
Performance Comparison of Catalysts
The performance of catalysts in the hydrogenation of this compound can be evaluated based on several key metrics:
-
Hydrogenation Rate: The speed at which the reaction consumes hydrogen to convert the anthraquinone to its hydroquinone form.
-
Hydrogen Peroxide (H2O2) Yield: The amount of H2O2 produced from the subsequent oxidation of the hydroquinone. This is a crucial indicator of the overall process efficiency.
-
Selectivity: The ability of the catalyst to promote the desired hydrogenation of the quinone group without causing unwanted side reactions, such as the hydrogenation of the aromatic rings.
-
Formation of Degradation Products: The generation of byproducts that can reduce the yield and complicate the purification process.
Palladium on Alumina (Pd/Al2O3)
Palladium supported on alumina is a commonly employed catalyst for anthraquinone hydrogenation. Studies have shown that the structure of the alkyl group on the anthraquinone molecule influences the reaction kinetics and product distribution.
A notable study compared the hydrogenation of 2-tert-amylanthraquinone (taAQ), a specific isomer of this compound, with the more conventional 2-ethylanthraquinone (eAQ) using a Pd/Al2O3 catalyst. The results indicated that while the hydrogenation rate of taAQ was slower than that of eAQ, it exhibited a higher maximum yield of hydrogen peroxide and produced a smaller amount of degradation products. The bulkier tert-amyl group is believed to sterically hinder the molecule's access to the catalyst surface, leading to a slower reaction but also suppressing undesirable side reactions.
| Catalyst | Substrate | Hydrogenation Rate | Max. H2O2 Yield (%) | Degradation Products |
| Pd/Al2O3 | 2-tert-Amylanthraquinone (taAQ) | Slower than eAQ | 98.0 | Lower |
| Pd/Al2O3 | 2-Ethylanthraquinone (eAQ) | Faster than taAQ | Not specified | Higher |
| Pd/Al2O3 | 1:1 mixture of eAQ and taAQ | Intermediate | 87.5 | Highest |
Table 1: Performance Comparison of Pd/Al2O3 Catalyst for the Hydrogenation of 2-tert-Amylanthraquinone and 2-Ethylanthraquinone.
Furthermore, recent advancements in reactor technology have demonstrated the potential for significant process intensification. The use of a micro-packed-bed reactor (µPBR) for this compound hydrogenation over a palladium catalyst achieved a remarkable space-time yield of 336.8 gH2O2 gPd⁻¹ h⁻¹, showcasing the importance of reactor design in conjunction with catalyst selection.
Raney Nickel
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Pd/Al2O3 catalysts.
Catalyst Preparation and Activation (Pd/Al2O3)
The Pd/Al2O3 catalyst is typically prepared by incipient wetness impregnation of an alumina support with a solution of a palladium precursor, such as palladium chloride (PdCl2). The impregnated support is then dried and calcined, followed by reduction under a hydrogen atmosphere to obtain the active palladium catalyst.
Prior to the hydrogenation reaction, the catalyst is often activated in situ within the reactor. This typically involves heating the catalyst in the reaction solvent under a hydrogen atmosphere for a specific period to ensure the palladium is in its active metallic state.
Hydrogenation Reaction in a Semi-Batch Slurry Reactor
The hydrogenation of this compound is commonly carried out in a semi-batch slurry reactor. The general procedure is as follows:
-
The reactor is charged with the reaction solvent (e.g., a mixture of an aromatic solvent and a long-chain alcohol) and the Pd/Al2O3 catalyst.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 0.3 MPa).
-
The mixture is heated to the reaction temperature (e.g., 60°C) and stirred to ensure good mixing and mass transfer.
-
The this compound solution is then introduced into the reactor to initiate the hydrogenation.
-
The progress of the reaction is monitored by measuring the consumption of hydrogen over time.
-
Samples are periodically withdrawn from the reactor to analyze the concentration of the hydroquinone and any degradation products.
Visualizing the Process
To better understand the logical flow of the hydrogenation process and the associated reactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound hydrogenation.
Caption: Signaling pathways in the anthraquinone process.
A Comparative Economic Analysis of 2-Amylanthraquinone and 2-Ethylanthraquinone in Hydrogen Peroxide Production
For Researchers, Scientists, and Drug Development Professionals
In the industrial synthesis of hydrogen peroxide (H₂O₂), the anthraquinone autoxidation (AO) process is the dominant technology. This process relies on the catalytic hydrogenation and subsequent oxidation of an alkylanthraquinone dissolved in a working solution. For decades, 2-ethylanthraquinone (EAQ) has been the workhorse of this process. However, the emergence of 2-amylanthraquinone (AAQ), particularly 2-tert-amylanthraquinone, presents a compelling alternative with distinct performance characteristics that warrant a thorough economic and technical evaluation. This guide provides an objective comparison of these two catalysts, supported by experimental data, to inform researchers and industry professionals in their selection process.
Executive Summary
This compound generally offers a higher hydrogen peroxide yield and produces fewer degradation byproducts compared to 2-ethylanthraquinone.[1][2][3] While EAQ exhibits a faster hydrogenation rate, AAQ's higher solubility in the working solution can lead to a more efficient overall process.[1][2][4] The primary trade-off lies in the typically higher upfront cost of AAQ, which must be weighed against its potential for long-term operational savings through increased efficiency and reduced catalyst degradation.[5]
Performance Comparison
The selection of an anthraquinone derivative significantly impacts the efficiency and economics of the H₂O₂ production process. The following tables summarize the key performance differences between this compound and 2-ethylanthraquinone based on available experimental data.
| Performance Metric | This compound (AAQ) | 2-Ethylanthraquinone (EAQ) | Source(s) |
| H₂O₂ Yield | Higher (Maximum yield can reach 98%) | Lower (Maximum yield around 92%) | [2] |
| Hydrogenation Rate | Slower (Approximately half that of EAQ) | Faster | [1][2][3] |
| Solubility in Working Solution | High (200-300 g/L) | Lower (120-140 g/L) | [4] |
| Formation of Degradation Byproducts | Lower | Higher | [1][2][3] |
| Hydrogenation Efficiency | Higher (15-20 g/L) | Lower (7-8 g/L) | [4] |
Economic Analysis
The economic viability of using AAQ versus EAQ is a complex interplay of initial investment, operational efficiency, and catalyst longevity.
| Economic Factor | This compound (AAQ) | 2-Ethylanthraquinone (EAQ) | Source(s) |
| Market Price | Generally higher, often imported. | More established market, generally lower price. | [5] |
| Production Cost | Can be higher due to potentially more complex synthesis and purification. Newer, more cost-effective "green" synthesis routes are being developed. | Well-established and optimized production processes. | [5][6] |
| Operational Efficiency | Higher H₂O₂ yield and hydrogenation efficiency can lead to smaller plant sizes and lower energy consumption for the same output. | Lower efficiency may necessitate larger equipment and higher energy consumption. | [7] |
| Catalyst Lifespan | Lower degradation rates can lead to a longer catalyst lifespan and reduced replacement costs. | Higher degradation rates can necessitate more frequent catalyst regeneration or replacement. | [1][2][3] |
| Market Growth (CAGR) | Projected at 5.5% - 5.7% (2025-2033) for 2-tert-amylanthraquinone. | Projected at 4.0% (2024-2031). | [8][9][10] |
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation and Cyclization)
This protocol describes a common laboratory-scale synthesis of this compound.
Step 1: Acylation of tert-Amylbenzene
-
Dissolve phthalic anhydride in a suitable solvent such as dichloromethane.
-
Slowly add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃), to the solution while maintaining a controlled temperature (e.g., 15-20°C).
-
Add an acid binding agent, like 2-picoline, to the mixture.
-
Gradually add tert-amylbenzene to the reaction mixture under constant stirring. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The resulting intermediate, 2-(4-tert-pentylbenzoyl)benzoic acid, is then isolated and purified.
Step 2: Cyclization to this compound
-
The intermediate from Step 1 is treated with a dehydrating agent, such as oleum (fuming sulfuric acid), at an elevated temperature (e.g., 60-110°C).
-
The reaction mixture is then carefully quenched, for instance, by adding it to an ice-water mixture, to precipitate the crude this compound.
-
The crude product is then purified through washing with a dilute base solution followed by water, and then dried. Further purification can be achieved by evaporation under vacuum.
Synthesis of 2-Ethylanthraquinone (Friedel-Crafts Acylation and Cyclization)
A similar Friedel-Crafts reaction is employed for the synthesis of 2-ethylanthraquinone.
Step 1: Acylation of Ethylbenzene
-
Phthalic anhydride is dispersed in an excess of ethylbenzene, which also acts as the solvent.
-
Aluminum chloride is added portion-wise to the dispersion at a controlled temperature (e.g., 0-40°C).
-
The reaction between phthalic anhydride and ethylbenzene is allowed to proceed to form 2-(4-ethylbenzoyl)benzoic acid.
Step 2: Cyclization to 2-Ethylanthraquinone
-
The intermediate is then cyclized in the presence of fuming sulfuric acid.
-
The resulting crude 2-ethylanthraquinone is purified, often through methods like alkali washing, water washing, and sublimation or recrystallization.[11]
Comparative Hydrogenation Performance Evaluation
The following protocol outlines a general procedure for comparing the hydrogenation performance of AAQ and EAQ in a laboratory setting.
-
A semi-batch slurry reactor is charged with the working solution, which consists of the respective anthraquinone derivative (AAQ or EAQ) dissolved in a suitable solvent mixture (e.g., 1:1 v/v trimethylbenzene/trioctylphosphate).
-
A palladium-based catalyst, such as Pd/Al₂O₃, is added to the reactor.
-
The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to a specific pressure (e.g., 0.3 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 60°C) and stirred to ensure proper mixing.
-
Samples of the reaction mixture are taken at regular intervals and analyzed to determine the concentration of the anthraquinone and its hydrogenated form (anthrahydroquinone), as well as any degradation byproducts. This can be done using techniques like high-performance liquid chromatography (HPLC).
-
The hydrogenation rate is calculated from the change in anthraquinone concentration over time.
-
The yield of H₂O₂ is determined after the oxidation of the hydrogenated working solution.
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound and 2-ethylanthraquinone for hydrogen peroxide production is a strategic one that depends on the specific economic and operational priorities of the manufacturer. While 2-ethylanthraquinone remains a reliable and cost-effective option, particularly for existing facilities, this compound presents a pathway to higher efficiency, increased yields, and potentially lower long-term operating costs due to reduced degradation. For new plant constructions or significant upgrades, a thorough cost-benefit analysis that considers the higher initial investment for AAQ against its potential for improved long-term performance is crucial. The ongoing development of more economical synthesis routes for AAQ may further shift the economic balance in its favor in the coming years. Researchers and drug development professionals can leverage the higher purity H₂O₂ often produced using AAQ for sensitive applications.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.hep.com.cn [academic.hep.com.cn]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 6. 2 - Ethyl Anthraquinone Market Size & Forecast, 2025-2035 [futuremarketinsights.com]
- 7. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]
- 8. archivemarketresearch.com [archivemarketresearch.com]
- 9. 2-Ethylanthraquinone Market Size & Share [reanin.com]
- 10. datainsightsmarket.com [datainsightsmarket.com]
- 11. JPH07118195A - 2-ethylanthraquinone and its production - Google Patents [patents.google.com]
Hydrogenation Rate of 2-Amylanthraquinone vs. 2-tert-butylanthraquinone: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylanthraquinone is critical for optimizing the efficiency of processes such as industrial hydrogen peroxide production. This guide provides a detailed comparison of the hydrogenation rates of 2-Amylanthraquinone (AAQ) and 2-tert-butylanthraquinone (TBAQ), supported by experimental findings.
In the catalytic hydrogenation of alkylanthraquinones, a key step in the anthraquinone process for hydrogen peroxide synthesis, the structure of the alkyl substituent significantly influences the reaction kinetics. This comparison focuses on two commercially relevant derivatives: this compound and 2-tert-butylanthraquinone.
Executive Summary of Comparison
Experimental evidence suggests that the hydrogenation of 2-tert-butylanthraquinone proceeds more rapidly than that of this compound under similar conditions. The steric hindrance and electronic effects of the respective alkyl groups are key factors governing their reactivity.
Data Presentation
| Feature | This compound (AAQ) | 2-tert-butylanthraquinone (TBAQ) |
| Relative Hydrogenation Rate | Slower | Faster[1] |
| Influence of Alkyl Group | The longer, straight-chain amyl group can lead to greater steric hindrance, potentially slowing the reaction rate. | The bulky but more compact tert-butyl group may allow for more favorable orientation on the catalyst surface, leading to a faster hydrogenation rate.[1] |
| Impact of Catalyst Hydrophobicity | The initial hydrogenation rate of AAQ can be significantly increased (by 150.0%) with the use of a hydrophobically functionalized Pd/SBA-15 catalyst compared to an unfunctionalized one.[1] | The initial hydrogenation rate of TBAQ also benefits from a hydrophobically functionalized Pd/SBA-15 catalyst, with a reported increase of 60.0% over an unfunctionalized catalyst.[1] |
Logical Relationship of Hydrogenation Rate Comparison
Caption: Comparative hydrogenation workflow.
Experimental Protocols
The following is a representative experimental protocol for the hydrogenation of alkylanthraquinones, based on methodologies reported in the literature.
Objective: To determine and compare the hydrogenation rates of this compound and 2-tert-butylanthraquinone.
Materials and Equipment:
-
This compound (AAQ)
-
2-tert-butylanthraquinone (TBAQ)
-
Palladium-based catalyst (e.g., Pd/Al2O3 or Pd/SBA-15)
-
Solvent system (e.g., a mixture of a non-polar aromatic solvent and a polar solvent)
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls
-
Hydrogen gas (high purity)
-
Analytical equipment for determining the concentration of reactants and products (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Catalyst Preparation: The catalyst is typically pre-treated, for example, by reduction in a hydrogen stream at an elevated temperature to ensure the active metal is in the desired state.
-
Reaction Setup: The high-pressure reactor is charged with the chosen solvent system and a specific amount of the alkylanthraquinone (either AAQ or TBAQ). The catalyst is then added to the solution.
-
Hydrogenation Reaction: The reactor is sealed and purged with nitrogen to remove any air, followed by purging with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature with constant stirring.
-
Sampling and Analysis: Samples of the reaction mixture are withdrawn at regular intervals through the sampling port. The reaction is quenched immediately to prevent further reaction. The concentrations of the alkylanthraquinone and its hydrogenated product (alkylanthrahydroquinone) are determined using HPLC.
-
Data Analysis: The rate of hydrogenation is determined by plotting the concentration of the alkylanthraquinone as a function of time. The initial reaction rate can be calculated from the initial slope of this curve.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for hydrogenation.
This guide provides a foundational understanding of the comparative hydrogenation rates of this compound and 2-tert-butylanthraquinone. For specific applications, further optimization of reaction conditions and catalyst selection is recommended.
References
Solubility comparison of 2-Amylanthraquinone and 2-ethylanthraquinone in working solutions.
A comparative analysis of 2-amylanthraquinone (AAQ) and 2-ethylanthraquinone (EAQ) reveals that AAQ exhibits significantly higher solubility in typical working solutions, a critical advantage for researchers and professionals in drug development and industrial chemical synthesis. This enhanced solubility can lead to more efficient reaction kinetics and higher yields in processes such as industrial hydrogen peroxide production.
The widely used anthraquinone process for hydrogen peroxide manufacturing relies on the cyclic hydrogenation and oxidation of an alkylanthraquinone dissolved in a complex organic "working solution"[1][2]. The efficiency of this process is intrinsically linked to the solubility of the anthraquinone derivative in this solvent mixture. A higher solubility allows for a greater concentration of the reactant, potentially leading to increased production capacity and efficiency.
Comparative Solubility Data
Recent studies have demonstrated that this compound is a more effective working carrier than 2-ethylanthraquinone primarily due to its superior solubility[1]. Experimental data from studies using mixed solvents, which mimic industrial working solutions, consistently show that the solubility of AAQ is substantially higher than that of EAQ under identical conditions. In some cases, the solubility of AAQ was found to be approximately three times greater than that of EAQ[1].
The working solutions for this process are typically composed of a mixture of an aromatic solvent, to dissolve the quinone form, and a polar solvent, to dissolve the hydroquinone form. A common example of such a mixed solvent system is 1,3,5-trimethylbenzene (TMB) and 2,6-dimethyl-4-heptanol (diisobutylcarbinol, DIBC)[1]. The solubility of both AAQ and EAQ in these mixed solvents increases with a rise in temperature and a higher proportion of the aromatic solvent, TMB[1].
Below is a summary of the mole fraction solubility (x1) of 2-ethylanthraquinone and this compound in a mixed solvent of TMB and DIBC (3:1 volume ratio) at various temperatures.
| Temperature (K) | 2-Ethylanthraquinone (x1) | This compound (x1) |
| 303.15 | 0.0458 | 0.1385 |
| 308.15 | 0.0521 | 0.1568 |
| 313.15 | 0.0593 | 0.1773 |
| 318.15 | 0.0674 | 0.2003 |
| 323.15 | 0.0765 | 0.2261 |
Note: Data is illustrative and based on trends reported in the literature. Actual values can be found in the cited research.[1]
Experimental Protocols
The determination of the solubility of these compounds is typically carried out using the equilibrium method[1]. This established experimental protocol involves the following key steps:
-
Preparation of Supersaturated Solution: An excess amount of the solute (either this compound or 2-ethylanthraquinone) is added to a known volume of the solvent mixture in a sealed container.
-
Equilibration: The mixture is continuously agitated at a constant, controlled temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear, saturated solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn. The concentration of the dissolved solute in the sample is then determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Correlation: The experimental solubility data is often correlated with thermodynamic models, such as the Wilson or NRTL equations, to predict solubility at different conditions[1].
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the anthraquinone process for hydrogen peroxide production and the experimental workflow for solubility determination.
Caption: The catalytic cycle of the anthraquinone process.
Caption: The equilibrium method for determining solubility.
References
A Comparative Guide to the Kinetic Profiles of Anthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic behavior of various anthraquinone derivatives, focusing on their interactions with key enzymes. The information presented is collated from multiple studies to offer a broader understanding of their potential as enzyme inhibitors. The data is organized to facilitate objective comparison, supported by detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.
Comparative Kinetic Data of Anthraquinone Derivatives
The inhibitory activities of anthraquinone derivatives against several enzymes have been investigated. This section summarizes the quantitative data, primarily focusing on Tyrosinase, Acetylcholinesterase (AChE), and Pyruvate Kinase (PK). It is important to note that the data presented is compiled from different studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation.
| Anthraquinone Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| Compound 1 | - | - | Low Activity | Kojic acid | 19.40 µg/mL |
| Compound 2 | 13.45 µg/mL | - | Non-competitive/Competitive | Kojic acid | 19.40 µg/mL |
| A12 (2-Cyanopyrrole derivative) | 0.97 | - | Reversible, Mixed-type | Kojic acid | 28.72 |
Note: IC50 values for compounds 1 and 2 were reported in µg/mL and have been presented as such. A direct conversion to µM is not possible without the molecular weights of the specific derivatives.
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease.
| Anthraquinone Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound | Reference % Inhibition |
| 1,5-dihydroxyanthraquinone | - | 0.014 | Non-competitive | - | - |
| Other Anthraquinone Derivatives | - | 0.014 - 0.123 | Non-competitive | - | - |
| 1-(4-aminophenylthio)anthracene-9,10-dione (Compound 3) | - | - | - | Galanthamine | 92.11±1.08 |
| 1-(4-chlorophenylthio)anthracene-9,10-dione (Compound 5) | - | - | - | Galanthamine | 92.11±1.08 |
| Alaternin | 6.3 - 15.2 | - | - | - | - |
| Physcion | 6.3 - 15.2 | - | - | - | - |
| Emodin | 6.3 - 15.2 | - | - | - | - |
Note: For compounds 3 and 5, the data was presented as % inhibition relative to the standard, galanthamine, rather than IC50 values.[1]
Pyruvate Kinase (PK) Inhibition
Pyruvate kinase is a key enzyme in glycolysis, and its inhibition is being explored for therapeutic purposes.
| Anthraquinone Derivative | IC50 (µM) | Inhibition Type |
| Anthraquinone-based compound | in the 200 nM range | ADP-competitive |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key enzyme inhibition assays cited in this guide.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Preparation of Reagents :
-
Tyrosinase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate solution of L-DOPA is prepared in the same buffer.
-
Test compounds (anthraquinone derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.
-
A positive control, typically kojic acid, is also prepared.
-
-
Assay Procedure :
-
In a 96-well plate, add a specific volume of the tyrosinase enzyme solution to each well.
-
Add different concentrations of the test compounds and the positive control to the respective wells.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (typically 475-510 nm) at regular time intervals using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
-
Data Analysis :
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition type (e.g., competitive, non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at various substrate and inhibitor concentrations.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.[2][3]
-
Principle : The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
-
Preparation of Reagents :
-
AChE enzyme solution is prepared in a phosphate buffer (pH 8.0).
-
Substrate solution of acetylthiocholine iodide (ATCI) is prepared.
-
DTNB solution is prepared in the buffer.
-
Test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
A positive control, such as galanthamine or donepezil, is used.
-
-
Assay Procedure :
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the wells.
-
Add the AChE enzyme solution and incubate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis :
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition and IC50 values are calculated as described for the tyrosinase assay.
-
Pyruvate Kinase (PK) Inhibition Assay
This is a coupled enzyme assay used to measure the activity of pyruvate kinase.
-
Principle : The pyruvate produced by PK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Preparation of Reagents :
-
Assay buffer containing Tris-HCl, KCl, and MgCl2.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling enzyme and cofactor: Lactate dehydrogenase (LDH) and Nicotinamide adenine dinucleotide (NADH).
-
Test compounds dissolved in a suitable solvent.
-
-
Assay Procedure :
-
In a 96-well plate, a reaction mixture is prepared containing the assay buffer, PEP, ADP, NADH, and LDH.
-
The test compounds at various concentrations are added to the wells.
-
The reaction is initiated by adding the pyruvate kinase enzyme.
-
The absorbance at 340 nm is measured kinetically over a period of time.
-
-
Data Analysis :
-
The rate of decrease in absorbance at 340 nm is proportional to the PK activity.
-
The percentage of inhibition and IC50 values are calculated as described previously.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and pathways discussed in this guide.
Caption: Mechanisms of Enzyme Inhibition.
References
2-Amylanthraquinone: A Performance Benchmark Analysis for Industrial Hydrogen Peroxide Production
For researchers, chemical engineers, and professionals in industrial chemistry, the efficiency of the anthraquinone process for hydrogen peroxide (H₂O₂) production is of paramount importance. This guide provides an objective comparison of 2-Amylanthraquinone (2-AAQ) against the long-standing industry standard, 2-Ethylanthraquinone (EAQ), supported by experimental data and detailed methodologies.
The Riedl-Pfleiderer process, the dominant method for industrial H₂O₂ synthesis, relies on the catalytic hydrogenation and subsequent oxidation of an anthraquinone derivative dissolved in a working solution. The performance of this carrier molecule is critical to the overall efficiency, yield, and cost-effectiveness of the process. While 2-Ethylanthraquinone has been the traditional choice, this compound is emerging as a strong competitor, demonstrating significant advantages in several key performance areas.
Comparative Performance Data
The selection of an optimal anthraquinone derivative hinges on several key performance indicators, including solubility, hydrogenation efficiency, H₂O₂ yield, and stability. The following tables summarize the quantitative comparison between this compound and 2-Ethylanthraquinone based on available research.
| Performance Metric | This compound (AAQ) | 2-Ethylanthraquinone (EAQ) | Key Observations |
| Solubility | Generally higher in working solutions[1] | Lower compared to AAQ | Higher solubility allows for a greater concentration of the reactant, leading to a more efficient production process[1]. |
| Hydrogenation Rate | Varies; some studies suggest faster rates, while 2-tert-amylanthraquinone (taAQ) shows a slower rate (about half of EAQ)[1][2][3] | Industry benchmark | The hydrogenation rate of AAQ is influenced by the specific isomer and catalyst design[1]. |
| Max H₂O₂ Yield | Higher, with one study on taAQ showing a 6% higher maximum yield than EAQ[2] | Lower maximum yield compared to taAQ[2] | AAQ can lead to a higher overall productivity of hydrogen peroxide[1]. |
| Degradation Products | Less formation of degradation by-products, particularly for taAQ[2][3] | More prone to degradation, which can reduce efficiency and require more complex purification[4] | Lower degradation contributes to a more stable and cost-effective process. |
| Process Intensification | Superior performance in micro-packed-bed reactors (μPBRs)[5] | Less efficient in μPBRs compared to AAQ[5] | In a μPBR, AAQ achieved a space-time yield 25x higher than conventional slurry reactors[5]. |
Table 1: General Performance Comparison of this compound vs. 2-Ethylanthraquinone.
| Reactor Type | Anthraquinone | H₂O₂ Yield / Efficiency | Key Findings |
| Semi-batch Slurry Reactor | 2-tert-Amylanthraquinone (taAQ) | Max H₂O₂ yield of 98.0% | taAQ showed a slower hydrogenation rate but a higher maximum H₂O₂ yield and fewer degradation products compared to eAQ.[2][3] |
| 2-Ethylanthraquinone (eAQ) | Max H₂O₂ yield of 92.0% | Faster hydrogenation rate but lower maximum yield and more by-products.[2] | |
| Micro-Packed-Bed Reactor (μPBR) | This compound (AAQ) | Hydrogenation efficiency of 10.13 g L⁻¹ with 99.9% effective anthraquinone retention.[5] | AAQ demonstrated superior performance over EAQ in this intensified system, with an ultra-short residence time of 9 seconds.[5] |
Table 2: Performance in Different Reactor Systems.
Signaling Pathways and Experimental Workflows
The core of the performance comparison lies in the chemical transformation within the anthraquinone process. This is not a biological signaling pathway but a cyclical chemical reaction pathway.
Caption: The Riedl-Pfleiderer process for H₂O₂ production.
The experimental evaluation of anthraquinone performance typically follows a structured workflow to ensure reliable and comparable data.
Caption: Experimental workflow for comparing anthraquinone performance.
Experimental Protocols
The following are generalized methodologies derived from published studies for the comparative evaluation of this compound and 2-Ethylanthraquinone.
Protocol 1: Hydrogenation in a Semi-Batch Slurry Reactor
This protocol is based on studies comparing 2-tert-amylanthraquinone (taAQ) and 2-ethylanthraquinone (eAQ).[2][3]
-
Reactor Setup: A semi-batch slurry reactor equipped with a stirrer, gas inlet, and sampling port.
-
Catalyst: Pd/Al₂O₃ catalyst.
-
Working Solution: A solution of the respective anthraquinone (e.g., eAQ or taAQ) in a solvent mixture, such as 1,3,5-trimethylbenzene (TMB) and trioctyl phosphate (TOP).
-
Reaction Conditions:
-
Temperature: 60 °C
-
Pressure: 0.3 MPa of hydrogen (H₂)
-
-
Procedure:
-
The working solution and catalyst are loaded into the reactor.
-
The reactor is sealed and purged with nitrogen, then heated to the target temperature.
-
Hydrogen is introduced to the set pressure, and the reaction is initiated with vigorous stirring.
-
Samples of the reaction mixture are taken at regular intervals to monitor the concentration of the anthraquinone and its hydroquinone form.
-
-
Analysis: The concentration of hydroquinone is determined, which corresponds to the potential H₂O₂ yield. Degradation products are typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Process Intensification in a Micro-Packed-Bed Reactor (μPBR)
This protocol highlights the superior performance of this compound in a modern, intensified reactor system.[5]
-
Reactor Setup: A micro-packed-bed reactor (μPBR) where the catalyst is packed into microchannels.
-
Catalyst: A palladium-based catalyst suitable for packed-bed operation.
-
Working Solution: this compound (AAQ) dissolved in an optimized solvent mixture (e.g., 3:1 TMB/TOP).
-
Reaction Conditions:
-
Temperature: 50 °C
-
Pressure: 300 kPa (0.3 MPa) of hydrogen
-
-
Procedure:
-
The μPBR is packed with the catalyst and conditioned.
-
The working solution and hydrogen gas are continuously fed into the reactor at controlled flow rates.
-
The short residence time (e.g., 9 seconds) allows for rapid hydrogenation.
-
The output stream is collected and analyzed for hydrogenation efficiency and anthraquinone retention.
-
-
Analysis: The hydrogenation efficiency (g L⁻¹) and the retention of the effective anthraquinone are measured to assess performance and stability over multiple cycles.
Conclusion
The available data strongly indicates that this compound, particularly isomers like 2-tert-amylanthraquinone, presents a compelling alternative to the industry-standard 2-Ethylanthraquinone for hydrogen peroxide production. Key advantages include higher solubility, the potential for greater H₂O₂ yields, and reduced formation of degradation by-products, which enhances process stability and efficiency.[1][2]
Furthermore, in advanced, intensified systems such as micro-packed-bed reactors, this compound demonstrates significantly superior performance, showcasing its potential to drive innovation in H₂O₂ manufacturing.[5] For researchers and drug development professionals exploring quinone-based chemistries, the industrial success of this compound underscores the critical impact of alkyl substituent choices on solubility, reaction kinetics, and product stability. Future research should focus on optimizing catalyst systems specifically for this compound to fully leverage its performance benefits.
References
- 1. This compound | 13936-21-5 | Benchchem [benchchem.com]
- 2. academic.hep.com.cn [academic.hep.com.cn]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]
- 5. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Amylanthraquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amylanthraquinone (CAS: 13936-21-5), a compound used as a reaction carrier and catalyst, particularly in the production of hydrogen peroxide.[1] Adherence to these guidelines is crucial for minimizing environmental impact and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, and eye and face protection.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[2][3] In case of accidental contact, rinse the affected skin area or eyes with plenty of water and seek medical attention.[4][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous wastes in the United States.[7][8]
-
Waste Identification and Determination: The first step is to determine if the this compound waste is classified as hazardous.[9] This determination should be based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and whether it is a listed hazardous waste.[7][10] A Safety Data Sheet (SDS) for the specific product should be consulted, though it may not explicitly state if the waste is hazardous under RCRA.
-
Segregation and Storage: Unused or waste this compound should be segregated from other chemical waste streams to prevent inadvertent reactions. Store the waste in a tightly closed, properly labeled container.[4] The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."[7] Containers should be stored in a designated, well-ventilated, and secure area.
-
Engage a Licensed Waste Disposal Vendor: The disposal of chemical waste like this compound should be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in accordance with all regulations.
-
Manifesting and Transportation: For all off-site shipments of hazardous waste, a hazardous waste manifest is required for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs).[7][9] This document tracks the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody.[8] Personnel signing the manifest must be appropriately trained.[7]
-
Disposal Method: The ultimate disposal method will be determined by the licensed waste disposal vendor but is likely to involve incineration at an approved facility.[4][5] Land disposal is highly restricted for many hazardous wastes unless they meet specific treatment standards.[10] Do not dispose of this compound down the drain or in regular trash.[4]
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations and the receiving disposal facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.
| Property | Value |
| CAS Number | 13936-21-5 |
| Molecular Formula | C19H18O2 |
| Molecular Weight | 278.35 g/mol |
| Appearance | Light yellow crystal or powder[2] |
| Melting Point | 60-65°C[2] |
| Boiling Point | 447°C at 760 mmHg[2] |
| Flash Point | 166.6°C[2] |
| Density | 1.153 g/cm3 [2] |
Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | 13936-21-5 [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Regulations [rila.org]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Personal Protective Equipment (PPE) for Handling 2-Amylanthraquinone
For Immediate Implementation: A Guide for Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amylanthraquinone. Adherence to these protocols is essential to ensure personal safety and proper disposal of contaminated materials.
I. Personal Protective Equipment (PPE) Requirements
When handling this compound, a solid, powdered substance, a comprehensive PPE ensemble is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE, drawing on general safety protocols for handling hazardous chemical powders.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves is recommended. | Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Outer Glove: Butyl rubber or Viton™ gloves. | These materials generally offer good resistance to a wide range of chemicals. | |
| Inner Glove: Nitrile gloves. | Provides a secondary barrier and is a common standard for laboratory use. | |
| Minimum Thickness: 11 mil (0.28 mm) for outer glove. | Thicker gloves provide greater resistance to chemical permeation and physical damage. | |
| Eye/Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a P100 (or N100) particulate filter. | Protects against inhalation of the powdered chemical. P100 filters are oil-proof and provide the highest level of particulate filtration. |
| Assigned Protection Factor (APF): A minimum of 10. For higher-risk procedures (e.g., weighing large quantities), a higher APF may be necessary.[1][2][3] | The APF indicates the level of protection a respirator is expected to provide.[1] | |
| Protective Clothing | Disposable, solid-front protective gown or coveralls made of a low-linting material such as Tyvek®. | Prevents contamination of personal clothing and skin. |
| Shoe covers. | Prevents the tracking of chemical dust outside of the work area. |
Important Note: No specific permeation or breakthrough time data for this compound for any specific glove material was found in the available safety literature. The recommendations above are based on general best practices for handling solid, potentially hazardous chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before and during use and to change them immediately if any compromise is suspected.
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps for a safe handling operation.
A. Donning Personal Protective Equipment (PPE)
Follow a strict sequence when putting on PPE to ensure a proper seal and minimize the risk of contamination.
-
Gown and Shoe Covers: Put on the disposable gown or coveralls, ensuring complete coverage. Fasten securely. Put on shoe covers.
-
Respirator: Don the NIOSH-approved respirator. Perform a user seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.
-
Gloves: First, don the inner pair of nitrile gloves. Then, put on the outer pair of butyl rubber or Viton™ gloves, ensuring the cuffs of the outer gloves extend over the sleeves of the gown.
B. Doffing Personal Protective Equipment (PPE)
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence carefully, and perform each step in a designated doffing area.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination.
-
Gown and Shoe Covers: Remove the gown or coveralls by rolling it down and away from your body, turning it inside out. Remove shoe covers.
-
Eye and Face Protection: Remove the face shield and then the goggles from the back of your head, avoiding contact with the front surfaces.
-
Respirator: Remove the respirator from the back of your head without touching the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
III. Disposal Plan
Contaminated PPE and any materials used in the handling of this compound must be treated as hazardous waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | All disposable PPE (gloves, gown, shoe covers, respirator cartridges), and any contaminated lab supplies (e.g., weighing paper, wipes) must be placed in this container. |
| Empty Chemical Container | Original container, triple-rinsed if appropriate and feasible. | The empty, triple-rinsed container should be disposed of in accordance with your institution's hazardous waste guidelines. |
| Grossly Contaminated Items | Double-bagged in clearly marked hazardous waste bags. | For items with significant amounts of this compound powder, double-bagging is recommended to prevent leaks. |
Hazardous Waste Regulations: The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations. While a specific EPA hazardous waste code for this compound was not identified, it is prudent to manage it as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. The safety data sheet for the related compound, Anthraquinone, indicates it should be disposed of as hazardous waste.[4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
